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Sulcatone

Cat. No.: B7770689
CAS No.: 409-02-9
M. Wt: 126.20 g/mol
InChI Key: UHEPJGULSIKKTP-UHFFFAOYSA-N
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Description

Sulcatone is a heptenone that is hept-5-en-2-one substituted by a methyl group at position 6. It is a volatile oil component of citronella oil, lemon-grass oil and palmarosa oil. It has a role as an alarm pheromone, a volatile oil component and a plant metabolite. It is a methyl ketone and a heptenone.
6-Methyl-5-hepten-2-one has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B7770689 Sulcatone CAS No. 409-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-5-en-2-one
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InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
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InChI Key

UHEPJGULSIKKTP-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(=O)C)C
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Molecular Formula

C8H14O
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DSSTOX Substance ID

DTXSID5021629
Record name 6-Methyl-5-hepten-2-one
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Molecular Weight

126.20 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour
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Boiling Point

72.00 to 73.00 °C. @ 18.00 mm Hg
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Solubility

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol)
Record name Sulcatone
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Density

0.846-0.854
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Vapor Pressure

0.75 [mmHg]
Record name 6-Methylhept-5-en-2-one
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CAS No.

110-93-0, 409-02-9
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Melting Point

-67 °C
Record name Sulcatone
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Foundational & Exploratory

Sulcatone: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring unsaturated ketone with a characteristic citrus-like, fruity odor. This volatile organic compound is a significant component of numerous plant essential oils and plays a crucial role as a semiochemical in the animal kingdom, acting as both a pheromone and an attractant or repellent for various insect species. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, its natural sources, and its biological functions, with a focus on its role in insect olfaction and its physiological effects in mammals. Detailed experimental protocols for the extraction and analysis of this compound are also provided, along with a summary of quantitative data from various natural sources.

Introduction: The Discovery and Synthesis of this compound

While the precise moment of the initial discovery and isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and characterization are rooted in the early explorations of terpene chemistry. Early work on the synthesis of methylheptenone, a closely related compound, dates back to the late 19th and early 20th centuries, with notable contributions from chemists like Verley in 1897. The development of various synthetic routes has been crucial for the commercial availability of this compound, which is a valuable intermediate in the production of a range of fine chemicals, including vitamins and aroma compounds.[1]

Several methods for the chemical synthesis of this compound have been developed, with the most common industrial processes starting from readily available precursors:

  • Acetylene and Acetone Method: This process involves the ethynylation of acetone with acetylene to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated and reacted with an alkyl acetoacetate to yield this compound.[2]

  • Isobutylene Method: In this route, isobutylene, acetone, and formaldehyde are reacted to synthesize α-methylheptenone, which is subsequently isomerized to 6-methyl-5-hepten-2-one in the presence of a palladium and carbonyl iron catalyst.[2][3]

  • Isoprene Method: Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride, which then undergoes a condensation reaction with acetone to form this compound.

Natural Sources of this compound

This compound is a widespread volatile compound found in a diverse range of organisms, from plants to insects and even mammals.

Plant Kingdom

This compound is a significant contributor to the characteristic aroma of many plants and is a major constituent of several essential oils. It has been identified in over 400 plant species. Notable plant sources include:

  • Lemongrass (Cymbopogon species): A primary component of lemongrass essential oil, contributing to its distinct citrusy scent.

  • Citronella (Cymbopogon species): Another major source, where this compound is a key component of the essential oil used in insect repellents.

  • Palmarosa (Cymbopogon martinii): The essential oil of palmarosa also contains significant amounts of this compound.

  • Spicebush (Lindera benzoin): The distilled essential oils of spicebush have been found to contain notably high concentrations of this compound.

  • Tomato (Solanum lycopersicum): this compound is a volatile compound found in tomatoes, contributing to their complex aroma profile.

Animal Kingdom

In the animal kingdom, this compound primarily functions as a semiochemical, influencing the behavior of other organisms.

  • Insects: this compound is utilized by various insect species as a pheromone. For instance, some ant species produce it as an alarm or panic pheromone. It is also a known attractant for certain mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus. Conversely, it can act as a repellent for other insects.

  • Mammals: this compound is a component of human sweat and body odor.

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions. The following table summarizes some reported quantitative data for this compound in various natural sources.

Natural SourcePlant Part/SecretionConcentration/AmountReference
Tomato (Solanum lycopersicum 'FL 47')PericarpHigher abundance compared to other cultivars
Tomato (Solanum lycopersicum 'Tygress')FruitHigher ketone content, including this compound
Maize Weevil (Sitophilus zeamais)Repellency AssayRI of -92.1 ± 3.2% at 40 µM
Maize Weevil (Sitophilus zeamais)Fumigant ToxicityLC95 of 17.2 µL/L air
Fusarium verticillioidesAntifungal AssayMIC of 3.5 mM
Aspergillus parasiticusAntifungal AssayMIC of 3.8 mM
Aspergillus flavusAntifungal AssayMIC of 3.9 mM

Biosynthesis of this compound

The precise and complete biosynthetic pathway of this compound has not been fully elucidated in most organisms. However, based on its chemical structure, a plausible pathway is hypothesized to originate from the isoprenoid precursor, geranyl diphosphate (GPP).

It is proposed that GPP undergoes a cleavage reaction, potentially catalyzed by a dioxygenase, to yield sulcatol (6-methyl-5-hepten-2-ol). Sulcatol is then oxidized to this compound. Another hypothesized route suggests that farnesyl diphosphate (FPP) could also serve as a precursor.

Sulcatone_Biosynthesis GPP Geranyl Diphosphate (GPP) Sulcatol Sulcatol GPP->Sulcatol Dioxygenase (hypothetical) FPP Farnesyl Diphosphate (FPP) FPP->Sulcatol Cleavage Enzyme (hypothetical) This compound This compound Sulcatol->this compound Isomerase/Oxidase (hypothetical)

Hypothesized Biosynthetic Pathway of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, most notably its role in insect olfaction and its physiological effects on the mammalian cardiovascular system.

Insect Olfactory Signaling

In insects such as the mosquito Aedes aegypti, this compound is detected by a specific odorant receptor, Or4, located on the antennae. Insect odorant receptors are a unique class of ligand-gated ion channels. The binding of this compound to the Or4 receptor is believed to trigger a conformational change that opens the ion channel, leading to a depolarization of the olfactory sensory neuron.

While the primary mechanism is ionotropic, there is growing evidence for a secondary, metabotropic signaling cascade involving G-proteins. In this proposed pathway, the odorant receptor can also activate a G-protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This cAMP can then further modulate the activity of the ion channel, potentially amplifying the signal or contributing to sensory adaptation.

Insect_Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane This compound This compound Or4 Or4 Receptor This compound->Or4 Binds IonChannel Ion Channel Or4->IonChannel Opens (Ionotropic) G_protein G-protein Or4->G_protein Activates (Metabotropic) Orco Orco Co-receptor Na_Ca_in Na+/Ca2+ Influx IonChannel->Na_Ca_in AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->IonChannel Modulates Depolarization Neuron Depolarization Na_Ca_in->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Insect Olfactory Signaling Pathway for this compound.
Vasorelaxant Effects in Mammals

Recent studies have indicated that this compound possesses vasorelaxant properties. The proposed mechanism involves the modulation of intracellular calcium levels and the activation of nitric oxide synthase (NOS). It is suggested that this compound interacts with calmodulin, a calcium-binding protein. The calcium-calmodulin complex is a known activator of endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Vasorelaxation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Sulcatone_in This compound Ca2_in Ca2+ Sulcatone_in->Ca2_in Increases intracellular concentration Calmodulin Calmodulin Ca2_in->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex eNOS_inactive eNOS (inactive) CaM_Complex->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active GC_inactive Guanylyl Cyclase (inactive) NO->GC_inactive Activates NO_diffuse GC_active Guanylyl Cyclase (active) GC_inactive->GC_active cGMP cGMP GC_active->cGMP Converts GTP GTP GTP->GC_active Relaxation Vasorelaxation cGMP->Relaxation NO_diffuse->GC_inactive Diffuses

Proposed Mechanism of this compound-Induced Vasorelaxation.

Experimental Protocols

Extraction of this compound from Plant Material (HS-SPME)

This protocol describes the extraction of volatile compounds, including this compound, from plant material using Headspace Solid-Phase Microextraction (HS-SPME) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or dried plant material

  • 20 mL headspace vials with septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 1-2 g of finely ground plant material and place it into a 20 mL headspace vial.

  • Internal Standard (Optional): Add a known amount of an internal standard (e.g., 1-octanol) to the vial for quantitative analysis.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatile compounds. Maintain the temperature and continue heating for a set extraction time (e.g., 30 minutes).

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the GC column. The desorption time and temperature will depend on the GC-MS method parameters.

HS_SPME_Workflow Start Start: Plant Material Grind Grind Plant Material Start->Grind Weigh Weigh Sample into Vial Grind->Weigh Seal Seal Vial Weigh->Seal Equilibrate Equilibrate Headspace (e.g., 60°C for 15 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace (e.g., 30 min) Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Inject Inject into GC-MS for Desorption Retract_Fiber->Inject Analyze GC-MS Analysis Inject->Analyze End End: Data Acquisition Analyze->End

Workflow for HS-SPME of Plant Volatiles.
Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol outlines the general procedure for identifying biologically active volatile compounds, such as this compound, using a coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Materials:

  • GC system with a flame ionization detector (FID)

  • EAD system (micromanipulators, electrodes, amplifier)

  • Insect antenna preparation (e.g., from Aedes aegypti)

  • Ringer's solution or appropriate saline

  • Humidified and purified air stream

  • Volatile extract or synthetic standard of this compound

Procedure:

  • Antenna Preparation: Excise an antenna from the insect and mount it between two glass capillary electrodes filled with Ringer's solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • GC Setup: The GC column effluent is split, with one part directed to the FID and the other to the EAD outlet. The EAD outlet directs the effluent into a humidified air stream that flows over the prepared antenna.

  • Sample Injection: Inject the volatile sample into the GC.

  • Data Acquisition: Simultaneously record the signals from the FID and the EAD amplifier. The FID signal will show the chemical profile of the sample, while the EAD signal will show any depolarization of the antenna in response to biologically active compounds.

  • Data Analysis: Align the FID chromatogram and the EAD electroantennogram. Peaks in the FID chromatogram that correspond in retention time to a deflection in the EAD signal indicate compounds that are detected by the insect's antenna.

GC_EAD_Workflow Start Start: Volatile Sample Inject_Sample Inject Sample into GC Start->Inject_Sample Prepare_Antenna Prepare Insect Antenna Setup_GC_EAD Setup GC-EAD System (Split Effluent to FID and EAD) Prepare_Antenna->Setup_GC_EAD Record_Signals Simultaneously Record FID and EAD Signals Setup_GC_EAD->Record_Signals Inject_Sample->Record_Signals Analyze_Data Align Chromatograms and Identify Active Peaks Record_Signals->Analyze_Data End End: Identification of Bioactive Compounds Analyze_Data->End

References

The Chemical Architecture and Properties of Sulcatone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sulcatone, scientifically known as 6-methyl-5-hepten-2-one, is a naturally occurring unsaturated ketone with significant roles in chemical ecology and potential applications in pest management and fragrance industries.[1][2] This volatile organic compound is a key component of various essential oils, including citronella and lemongrass, and is recognized as an important semiochemical, acting as a pheromone for a variety of insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. It also delves into its biological significance, particularly its role in insect chemical communication, with a focus on its interaction with the Or4 odorant receptor in mosquitoes.[2] Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

Structure and Nomenclature

This compound is a monoterpene ketone. Its structure consists of a seven-carbon chain with a double bond between the fifth and sixth carbon atoms and a ketone functional group at the second carbon position. A methyl group is attached to the sixth carbon.

  • IUPAC Name: 6-Methylhept-5-en-2-one

  • Synonyms: Methyl heptenone, 2-Methyl-2-hepten-6-one

  • Chemical Formula: C₈H₁₄O

  • Molecular Weight: 126.20 g/mol

  • CAS Number: 110-93-0

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, citrus-like odor. It is practically insoluble in water but soluble in organic solvents like alcohol and ether. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 126.20 g/mol
Appearance Colorless liquid
Odor Fruity, citrus-like
Boiling Point 173.5 °C
Melting Point -67.1 °C
Density 0.8546 g/mL
Solubility in Water Practically insoluble
Solubility in Organic Solvents Soluble in alcohol and ether

Stereoisomerism

The chemical structure of this compound (6-methyl-5-hepten-2-one) does not contain any chiral centers, which are carbon atoms attached to four different substituent groups. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism or diastereomerism.

Synthesis and Analysis

Synthesis Protocols

Several methods have been developed for the synthesis of this compound. A common industrial approach involves the condensation of isoprene with acetone.

This industrial method involves the reaction of isoprene with hydrogen chloride to form chloroisoamylene, which then undergoes a condensation reaction with acetone in the presence of an alkali and a phase-transfer catalyst to yield this compound.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add acetone, an aqueous solution of sodium hydroxide (45-55%), and a phase-transfer catalyst (e.g., a benzyl quaternary ammonium salt).

  • Addition of Reactant: While stirring, slowly add chloroisoamylene to the mixture. The molar ratio of chloroisoamylene to acetone to sodium hydroxide should be approximately 1:6:9.

  • Reaction Conditions: Maintain the reaction temperature between 55-60 °C under normal pressure.

  • Reaction Time: Allow the reaction to proceed for 3-4 hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by fractional distillation to obtain this compound.

Analytical Methods

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry or spectroscopic methods like NMR.

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane). For essential oil samples, dilute the sample in an appropriate solvent.

  • GC Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Dilution Dilution Extraction->Dilution GC Gas Chromatography Dilution->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data Identification Compound Identification Data->Identification

Caption: A simplified workflow for the analysis of this compound using GC-MS.

NMR spectroscopy is used to elucidate the detailed molecular structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher.

    • Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Typical chemical shifts (δ) in CDCl₃ are observed around 1.6-2.5 ppm for the methyl and methylene protons and around 5.1 ppm for the vinyl proton.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Biological Role and Signaling Pathways

Role as a Semiochemical

This compound is a versatile semiochemical, acting as a pheromone in a wide range of organisms. It functions as an alarm pheromone in some ant species and an aggregation pheromone in other insects. It is also found in the body odor of mammals and is known to be an attractant for certain mosquito species.

Mosquito Attraction Signaling Pathway

In the yellow fever mosquito, Aedes aegypti, this compound is a key odorant that mediates host preference. It is detected by the odorant receptor Or4, which is expressed in the olfactory receptor neurons of the mosquito's antennae. The binding of this compound to Or4 triggers a signaling cascade that ultimately leads to the mosquito's attraction towards the source of the odor.

Mosquito_Attraction_Pathway This compound This compound Or4 Odorant Receptor (Or4) This compound->Or4 Binds to G_protein G-protein Activation Or4->G_protein Second_Messenger Second Messenger Production G_protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Attraction Behavioral Response (Attraction) Signal_Transmission->Attraction

Caption: Simplified signaling pathway of this compound-mediated attraction in Aedes aegypti.

Potential Biosynthetic Pathway

The biosynthesis of this compound in plants and insects is believed to proceed through the terpenoid pathway. A plausible route involves the cleavage of Geranyl diphosphate (GPP), a key intermediate in terpene synthesis.

Biosynthetic_Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Cleavage Enzymatic Cleavage GPP->Cleavage This compound This compound Cleavage->this compound

Caption: A potential biosynthetic pathway for this compound from terpenoid precursors.

Conclusion

This compound is a chemically significant molecule with diverse biological functions. Its straightforward structure and characteristic properties make it a subject of interest in synthetic chemistry, analytical chemistry, and chemical ecology. The detailed protocols and pathways presented in this guide offer a foundational resource for scientists and researchers engaged in the study and application of this important natural product. Further research into the specific enantiomers of its derivatives and the intricate details of its biosynthetic and signaling pathways will undoubtedly unveil new opportunities for its application in various scientific and industrial domains.

References

The Biosynthesis of Sulcatone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a volatile organic compound found in over 400 plant species, contributing to their characteristic aroma and playing a role in plant defense mechanisms.[1] This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound in plants. It details the enzymatic conversion of precursors, summarizes available quantitative data, provides comprehensive experimental protocols for pathway analysis, and includes visualizations of the key metabolic route. The primary pathway elucidated involves the enzymatic cleavage of the carotenoid lycopene by carotenoid cleavage dioxygenase 1 (CCD1), positioning this compound as an apocarotenoid. Understanding this pathway is crucial for applications in flavor and fragrance industries, as well as for the development of novel pest control strategies.

The Core Biosynthesis Pathway of this compound

The principal route for this compound biosynthesis in plants is through the oxidative cleavage of lycopene, a C40 carotenoid pigment. This reaction is catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) .[2][3][4][5] CCD1 is a non-heme, iron(II)-dependent enzyme that cleaves various carotenoids at specific double bonds.

The biosynthesis of this compound can be broken down into two major stages:

  • Upstream Pathway: Lycopene Biosynthesis: Lycopene, the precursor to this compound, is synthesized in the plastids via the carotenoid biosynthesis pathway. This pathway begins with the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form phytoene. A series of desaturation and isomerization reactions then convert phytoene to the red-pigmented, all-trans-lycopene.

  • Conversion to this compound: The CCD1 enzyme acts on lycopene, cleaving the 5,6 (or 5',6') double bond to yield this compound (a C8 ketone) and other products. While CCD1 can cleave other carotenoids and at different positions (most commonly at the 9,10 and 9',10' bonds), its action on lycopene is the specific route to this compound. Studies on CCD1 from various plant species, including tomato, maize, Arabidopsis, and Dendrobium officinale, have confirmed its ability to produce this compound from lycopene.

Quantitative Data

Quantitative analysis of this compound biosynthesis in plants is essential for understanding the efficiency of the pathway and for potential metabolic engineering applications. The following tables summarize key quantitative data related to this compound and its precursor, lycopene.

Table 1: Lycopene Content in Various Plant Tissues

This table provides the concentration of lycopene, the direct precursor for this compound, in a selection of plant fruits. The availability of lycopene is a critical factor influencing the potential for this compound production.

Plant SpeciesTissueLycopene Content (µg/g fresh weight)Reference
Tomato (Solanum lycopersicum)Fruit8.8 - 42.0
Cooked TomatoFruit37.0
Tomato Sauce-62.0
Pizza Sauce-127.1
Watermelon (Citrullus lanatus)Fruit23.0 - 72.0
Autumn Olive (Elaeagnus umbellata)Fruitup to 540
Rose Hip (Rosa canina)Fruitup to 352

Table 2: Quantitative Analysis of this compound (6-Methyl-5-hepten-2-one) by LLE-GC-MS in Tomato Fruit

This table presents the parameters for a validated liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method for the quantification of this compound in fruit. This method provides a basis for accurate measurement of this compound in plant tissues.

ParameterValue
Linearity Range100 - 2000 ng/mL
Limit of Detection (LOD)< 100 ng/mL
Limit of Quantification (LOQ)< 100 ng/mL
Relative Standard Deviation (RSD) for Biological Replicates2.01% - 12.59%

Table 3: GC-MS Parameters for the Analysis of this compound and its Isomers

This table provides key chromatographic and mass spectrometric data for the identification and differentiation of this compound (6-methyl-5-hepten-2-one) from its regioisomers.

CompoundMolecular FormulaCAS NumberKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
6-Methyl-5-hepten-2-one (this compound) C8H14O110-93-098841, 43, 55, 69, 108, 126
6-Methyl-6-hepten-2-oneC8H14O10408-15-8101343, 55, 69, 83, 111, 126
7-Octen-2-oneC8H14O3664-60-6109743, 58, 69, 83, 111, 126
CyclooctanoneC8H14O502-49-8Not available41, 55, 69, 84, 98, 126

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in plants.

In Vitro Assay of Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

This protocol is adapted from established methods for determining the activity of plant CCDs.

Objective: To determine the enzymatic activity of CCD1 in cleaving lycopene to produce this compound in vitro.

Materials:

  • Recombinant CCD1 enzyme (expressed in E. coli and purified)

  • Lycopene substrate

  • Assay buffer: 100 mM Bis-Tris (pH 6.7)

  • Triton X-100

  • Catalase

  • Iron(II) sulfate (FeSO4)

  • Ascorbic acid

  • Ethyl acetate

  • Methanol

  • Headspace vials

  • Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzyme Activation: On ice, activate an aliquot of the purified recombinant CCD1 enzyme by adding iron(II) sulfate to a final concentration of 20 µM and ascorbic acid to a final concentration of 20 µM. Incubate for 2 minutes.

  • Assay Mixture Preparation: In a headspace vial, prepare the assay mixture (total volume of 200 µL) containing:

    • 100 mM Bis-Tris buffer (pH 6.7)

    • 0.05% (v/v) Triton X-100

    • 1.0 mg/mL catalase

    • 3 µg of lycopene (dissolved in a minimal amount of a suitable solvent like acetone, then added to the buffer).

  • Enzymatic Reaction: Initiate the reaction by adding the activated CCD1 enzyme to the assay mixture.

  • Incubation: Seal the vial and incubate the reaction mixture for 15-30 minutes in the dark at 20-30°C.

  • Volatile Collection (HS-SPME): After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile products.

  • GC-MS Analysis: Retract the SPME fiber and inject it into the GC-MS for analysis of the collected volatiles.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound produced to determine enzyme activity.

Quantitative Analysis of this compound in Plant Tissue by LLE-GC-MS

This protocol is based on a rapid method developed for the determination of this compound in fruit.

Objective: To quantify the concentration of this compound in plant tissues.

Materials:

  • Plant tissue (e.g., fruit pericarp)

  • Liquid nitrogen

  • Internal standard (e.g., 2,6-dimethyl-5-hepten-2-al)

  • Extraction solvent (e.g., n-hexane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Weigh a precise amount of the powdered tissue (e.g., 1 g) into a centrifuge tube.

    • Add a known amount of the internal standard.

    • Add the extraction solvent (e.g., 3 mL of n-hexane) and saturate with NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Sample Cleanup:

    • Transfer the upper organic phase to a new tube containing anhydrous sodium sulfate to remove any residual water.

    • Vortex and centrifuge again.

  • GC-MS Analysis:

    • Transfer the final organic extract to a GC vial.

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for its analysis.

Sulcatone_Biosynthesis_Pathway cluster_carotenoid_pathway Carotenoid Biosynthesis Pathway (in Plastids) cluster_sulcatone_synthesis This compound Formation GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Series of desaturases and isomerases This compound This compound (6-methyl-5-hepten-2-one) Lycopene->this compound Carotenoid Cleavage Dioxygenase 1 (CCD1)

Caption: The biosynthesis pathway of this compound from geranylgeranyl diphosphate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Tissue Plant Tissue Homogenization Homogenization Plant_Tissue->Homogenization Extraction Extraction (LLE or Headspace) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Sample Injection Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Results Quantification->Results

Caption: A generalized experimental workflow for the analysis of this compound.

References

Sulcatone as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone that plays a multifaceted role in insect chemical communication.[1][2] It functions as an attractant, repellent, aggregation pheromone, and alarm pheromone across various insect orders.[2][3][4] This volatile organic compound is a key semiochemical for numerous species, including disease vectors like the mosquito Aedes aegypti and agricultural pests such as the ambrosia beetle Megaplatypus mutatus. Understanding the biosynthesis, mechanism of action, and behavioral impact of this compound is critical for developing novel pest management strategies. This technical guide provides a comprehensive overview of this compound's role as an insect pheromone, detailing quantitative behavioral and physiological data, experimental protocols for its study, and the underlying biochemical and neurological pathways.

Introduction to this compound

This compound, also known as methylheptenone, is a volatile organic compound found in various plants, including citronella, lemongrass, and palmarosa oils. It is characterized by a citrus-like, fruity odor. In addition to its role in plants, this compound is produced by numerous insect species where it serves as a critical signaling molecule. Its function is highly context-dependent, acting as an attractant for some species while serving as a repellent or alarm signal for others. For instance, it is a known attractant for the mosquito Aedes aegypti, which is a vector for diseases like dengue and Zika, by activating a specific odorant receptor, Or4. Conversely, it can act as a repellent for other mosquito species at high concentrations and serves as an alarm pheromone for certain ant species.

Quantitative Data on this compound's Bioactivity

The bioactivity of this compound varies significantly depending on the insect species, the concentration of the compound, and the presence of other semiochemicals. The following tables summarize key quantitative data from various studies.

Table 1: Insecticidal and Repellent Activity
Target InsectBioassay TypeConcentration / DoseObserved EffectReference
Sitophilus zeamais (Maize weevil)Fumigant Toxicity17.2 µL/L airLC₉₅ (Lethal Concentration, 95%)
Sitophilus zeamais (Maize weevil)Two-choice Olfactometer40 µM-92.1 ± 3.2% Repellency
Aedes albopictusBehavioral AssayHigh ConcentrationRepellent
Aedes aegyptiBehavioral AssayNot specified"Masking" or repellent odorant for host-seeking
Table 2: Attractant and Electrophysiological Activity
Target InsectBioassay TypeConcentration / DoseObserved EffectReference
Platypus mutatus (Beetle)Electrophysiology & Behavioral10 µgElicits electrophysiological response and attracts females
Aedes aegypti (Mosquito)Olfactory Receptor AssayNot specifiedActivates odor receptor gene Or4
Toxorhynchites amboinensis (Mosquito)Two-electrode voltage clampNot specifiedOr4 homolog is a high-intensity this compound receptor
Megaplatypus mutatus (Ambrosia beetle)Volatile CollectionDays 2-12 post-gallery initiationEmitted as a minor component of the sex pheromone blend

Biosynthesis of this compound in Insects

The precise biosynthetic pathways for this compound can vary between species and may involve de novo synthesis by the insect or production by symbiotic microorganisms. One proposed pathway involves the widely conserved mevalonate pathway, which produces isoprenoid precursors.

Radiolabeling studies in bark beetles have shown that precursors like acetate and mevalonolactone are incorporated into pheromone components via the mevalonate pathway, which produces geranyl diphosphate (GPP). It is hypothesized that GPP can be cleaved by a dioxygenase to yield sulcatol, the alcohol precursor to this compound. Sulcatol can then be oxidized to this compound. In some species, such as the ambrosia beetle Megaplatypus mutatus, evidence suggests that associated fungi are involved in this final oxidation step.

Proposed biosynthetic pathway for this compound.

Mechanism of Action: Olfactory Signaling

Insects detect volatile compounds like this compound using a sophisticated olfactory system. The process begins when odor molecules enter pores on the cuticle of sensory hairs, called sensilla, located primarily on the antennae and maxillary palps.

  • Odorant Binding: Inside the sensillum, hydrophobic odorant molecules are thought to be bound and transported through the aqueous sensillum lymph by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-odorant complex delivers the odorant to an Olfactory Receptor (OR) complex embedded in the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels, typically forming a heteromer composed of a specific tuning subunit (e.g., Or4 for this compound in Aedes aegypti) and a conserved co-receptor (Orco).

  • Signal Transduction: The binding of this compound to the specific OR subunit induces a conformational change, opening the ion channel.

  • Neural Signal: The influx of cations depolarizes the ORN, generating an action potential that is transmitted down the axon to the antennal lobe of the insect's brain for processing.

Generalized insect olfactory signaling pathway.

Experimental Protocols

Investigating the effects of this compound involves a combination of chemical analysis, behavioral assays, and electrophysiological recordings.

Pheromone Collection and Analysis

Volatiles emitted by insects are collected to identify and quantify pheromone components like this compound.

  • Objective: To capture and identify volatile compounds released by an insect.

  • Methodology:

    • Aeration: Live insects are placed in a clean glass chamber. Purified, humidified air is passed over the insects.

    • Volatile Trapping: The exiting air is passed through a trap containing a porous polymer adsorbent (e.g., Porapak Q) or a solvent wash (e.g., hexane) to capture the volatile organic compounds.

    • Elution: The trapped compounds are eluted from the adsorbent using a solvent like hexane or dichloromethane.

    • Analysis: The resulting extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the individual components, including this compound. An internal standard is often added for accurate quantification.

Behavioral Assays (Y-Tube Olfactometer)

Olfactometers are used to assess an insect's behavioral response (attraction or repulsion) to a specific odor.

  • Objective: To determine if an insect is attracted to, repelled by, or neutral to this compound.

  • Methodology:

    • Apparatus: A Y-shaped glass or acrylic tube is used. A stream of purified air flows from the two upstream arms and exits through the single downstream arm.

    • Stimulus Application: A filter paper treated with a known concentration of this compound in a solvent is placed in one arm (the "test" arm). A filter paper with solvent only is placed in the other arm (the "control" arm).

    • Insect Release: A single insect is released at the downstream end of the Y-tube.

    • Data Collection: The insect's movement is observed. A "choice" is recorded when the insect walks a predetermined distance into one of the arms. The time taken to make a choice is also recorded.

    • Replication: The assay is repeated multiple times with new insects. The positions of the test and control arms are swapped between trials to prevent positional bias. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed choices are significantly different from a random distribution.

Workflow for a Y-tube olfactometer behavioral assay.
Electrophysiological Recordings (Electroantennography)

Electroantennography (EAG) measures the overall electrical response of the insect antenna to an odor stimulus, providing insight into the sensitivity of the olfactory system.

  • Objective: To measure the summed electrical potential from olfactory receptor neurons in an insect's antenna in response to this compound.

  • Methodology:

    • Preparation: The insect is immobilized, and its head or an excised antenna is mounted onto a holder.

    • Electrodes: Two microelectrodes (typically saline-filled glass capillaries) are used. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the head or the base of the antenna.

    • Stimulus Delivery: A puff of purified air containing a precise concentration of this compound is delivered over the antenna for a short duration (e.g., 0.5 seconds).

    • Recording: The change in electrical potential (the EAG response) between the two electrodes is amplified and recorded by a computer.

    • Analysis: The amplitude of the negative voltage deflection is measured. Dose-response curves can be generated by testing a range of this compound concentrations to determine the antenna's sensitivity threshold.

Conclusion and Future Directions

This compound is a semiochemical of significant interest due to its diverse and potent effects on a wide range of insects. Its role as an attractant for major disease vectors and agricultural pests presents valuable opportunities for the development of targeted monitoring and control strategies, such as lure-and-kill or mating disruption systems. Conversely, its repellent properties against other species warrant further investigation for the creation of novel, naturally-derived insect repellents.

Future research should focus on elucidating the complete biosynthetic pathways of this compound in key insect species, including the specific enzymes and microbial symbionts involved. A deeper understanding of the structure-function relationship of the olfactory receptors that detect this compound could pave the way for the design of more potent and selective agonists or antagonists. Such advancements will be instrumental for professionals in pest management and drug development seeking to modulate insect behavior for the benefit of public health and agriculture.

References

Antifungal Activity of 6-Methyl-5-Hepten-2-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-one, also known as sulcatone, is a naturally occurring ketone found in various plants and is a component of some essential oils. While recognized for its role as a flavor and fragrance agent, emerging research has highlighted its potential as an antimicrobial agent. This technical guide provides an in-depth overview of the antifungal properties of 6-methyl-5-hepten-2-one, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing potential mechanisms and workflows.

Quantitative Antifungal Activity

The antifungal efficacy of 6-methyl-5-hepten-2-one has been evaluated against several phytopathogenic fungi. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for assessing antifungal activity.

A study demonstrated the dose-dependent antifungal effect of this compound when tested using a fumigant method. The MIC values against three significant phytopathogenic fungi are summarized below.[1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (mM)
Fusarium verticillioides3.5
Aspergillus parasiticus3.8
Aspergillus flavus3.9

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methyl-5-Hepten-2-One against Phytopathogenic Fungi.[1]

It is important to note that while 6-methyl-5-hepten-2-one has shown activity, some reports describe its antifungal effects as limited, particularly when compared to other classes of compounds like aldehydes and esters against fungi such as Fusarium nivale and Septoria nodorum.[2]

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal agents. The following are detailed protocols for key experiments relevant to assessing the antifungal activity of volatile compounds like 6-methyl-5-hepten-2-one.

Antifungal Susceptibility Testing: Broth Microdilution Method (for Volatile Compounds)

This method determines the MIC of a volatile compound in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • RPMI-1640 medium (or other suitable broth)

  • 6-Methyl-5-hepten-2-one (pure compound)

  • Sterile solvent (e.g., DMSO, if necessary for initial dilution)

  • Plate reader (optional, for spectrophotometric reading)

  • Resazurin dye (optional, for colorimetric reading)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Compound Dilution: Prepare a stock solution of 6-methyl-5-hepten-2-one. Due to its volatile nature, a two-fold serial dilution is performed directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound and to control wells (inoculum without the compound).

  • Incubation: Seal the microtiter plates to prevent the evaporation of the volatile compound. Incubate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually, spectrophotometrically by measuring absorbance, or by using a colorimetric indicator like resazurin.[3]

Antifungal Susceptibility Testing: Agar Disk Diffusion Assay

This method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Petri dishes with Mueller-Hinton agar (or other suitable agar)

  • Sterile filter paper disks (6 mm diameter)

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • 6-Methyl-5-hepten-2-one (pure compound)

  • Micropipette

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.

  • Disk Application: Aseptically apply sterile filter paper disks to the surface of the inoculated agar.

  • Compound Application: Pipette a known volume (e.g., 10 µL) of 6-methyl-5-hepten-2-one onto each disk.

  • Incubation: Invert the plates and incubate at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth is inhibited.

Ergosterol Biosynthesis Inhibition Assay

This assay determines if the antifungal compound interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane.

Materials:

  • Fungal culture

  • 6-Methyl-5-hepten-2-one

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • n-Heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow the fungal cells in a liquid medium with and without various concentrations of 6-methyl-5-hepten-2-one.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash, and then saponify the cell pellet by heating with alcoholic potassium hydroxide. This process breaks down the cell walls and releases the lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids, including ergosterol, from the saponified mixture using n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths. A reduction in the characteristic ergosterol peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of 6-methyl-5-hepten-2-one's antifungal activity is not yet fully elucidated, insights can be drawn from studies on structurally similar ketones and general fungal stress responses. A related compound, 6-methyl-2-heptanone, has been shown to disrupt the cell membrane integrity and permeability of Alternaria solani.[4] This suggests that 6-methyl-5-hepten-2-one may also exert its antifungal effect by targeting the fungal cell membrane.

Disruption of the cell membrane can trigger various downstream signaling pathways as the fungus attempts to counteract the stress. Two key pathways involved in maintaining cell wall integrity and responding to cellular stress are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

G cluster_membrane Fungal Cell Membrane cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_response Cellular Response 6_M_5_H_2_O 6-Methyl-5-hepten-2-one Membrane_Disruption Membrane Disruption / Ergosterol Biosynthesis Inhibition? 6_M_5_H_2_O->Membrane_Disruption Pkc1 Pkc1 Membrane_Disruption->Pkc1 Activates Sln1_Sho1 Sln1/Sho1 (Sensors) Membrane_Disruption->Sln1_Sho1 Activates ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS_Production Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Cell_Wall_Repair Cell Wall Repair Gene Expression Slt2->Cell_Wall_Repair Induces Ssk2_Ste11 Ssk2/Ste11 (MAPKKK) Sln1_Sho1->Ssk2_Ste11 Pbs2 Pbs2 (MAPKK) Ssk2_Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Osmotic_Stress_Response Osmotic Stress Response Hog1->Osmotic_Stress_Response Induces Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Repair->Growth_Inhibition Osmotic_Stress_Response->Growth_Inhibition ROS_Production->Growth_Inhibition

Hypothetical signaling pathways activated by 6-methyl-5-hepten-2-one.

The diagram above illustrates a hypothetical mechanism where 6-methyl-5-hepten-2-one disrupts the fungal cell membrane, potentially by interfering with ergosterol biosynthesis. This damage could activate stress response pathways like the CWI and HOG pathways, leading to attempts at cell wall repair and osmotic stress responses. Simultaneously, membrane damage can lead to the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage and ultimately lead to the inhibition of fungal growth.

Experimental Workflow Visualization

The process of evaluating the antifungal activity of a compound and investigating its mechanism of action can be visualized as a structured workflow.

G Start Start: Compound of Interest (6-Methyl-5-hepten-2-one) Primary_Screening Primary Screening: Antifungal Susceptibility Testing Start->Primary_Screening Broth_Microdilution Broth Microdilution (MIC) Primary_Screening->Broth_Microdilution Disk_Diffusion Agar Disk Diffusion Primary_Screening->Disk_Diffusion Mechanism_Investigation Mechanism of Action Studies Broth_Microdilution->Mechanism_Investigation Disk_Diffusion->Mechanism_Investigation Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay Mechanism_Investigation->Ergosterol_Assay ROS_Assay Reactive Oxygen Species (ROS) Quantification Mechanism_Investigation->ROS_Assay Membrane_Permeability Membrane Permeability Assay Mechanism_Investigation->Membrane_Permeability Data_Analysis Data Analysis and Interpretation Ergosterol_Assay->Data_Analysis ROS_Assay->Data_Analysis Membrane_Permeability->Data_Analysis Conclusion Conclusion: Elucidation of Antifungal Profile Data_Analysis->Conclusion

Experimental workflow for antifungal evaluation.

This workflow begins with primary screening to determine the antifungal activity through methods like broth microdilution and agar disk diffusion. Positive results from the initial screening would then lead to more in-depth studies to investigate the mechanism of action, such as assays for ergosterol biosynthesis inhibition, ROS production, and membrane permeability. The culmination of this data allows for a comprehensive understanding of the antifungal profile of 6-methyl-5-hepten-2-one.

Conclusion

6-Methyl-5-hepten-2-one exhibits measurable antifungal activity against several phytopathogenic fungi. While its potency may vary depending on the fungal species, it represents a compound of interest for the development of new antifungal agents, particularly for applications in agriculture. The methodologies and conceptual frameworks presented in this guide provide a foundation for further research into its efficacy, mechanism of action, and potential applications. Future studies should focus on expanding the range of fungal species tested, elucidating the specific molecular targets, and exploring potential synergistic effects with other antifungal compounds.

References

The Enigmatic Allure of Sulcatone: A Technical Guide to its Role in Floral Scents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone and a volatile organic compound (VOC) that contributes to the complex scent profiles of over 400 plant species.[1] While well-documented for its role as an insect pheromone and its potential as a pest control agent, its significance within the intricate symphony of floral scents is a subject of growing interest. This technical guide provides an in-depth exploration of this compound's function as a floral volatile, detailing its biosynthesis, proposed ecological roles, and the experimental methodologies used to study it. The information is tailored for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the potential applications of floral VOCs.

Biosynthesis of this compound in Floral Tissues

The precise biosynthetic pathway of this compound in plants is yet to be fully elucidated. However, based on its chemical structure as an irregular monoterpene, a plausible pathway originating from the terpenoid biosynthesis pathway has been proposed.

The biosynthesis of terpenoids in plants primarily occurs through two pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. These pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of DMAPP and IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 precursor, geranyl diphosphate (GPP), which is the starting point for most monoterpenes.

A hypothesized route for this compound biosynthesis involves the cleavage of GPP. It is proposed that a dioxygenase enzyme cleaves GPP to produce sulcatol (6-methyl-5-hepten-2-ol). Subsequently, an isomerase or an oxidoreductase could convert sulcatol to this compound. While specific enzymes responsible for these steps in plants have not yet been identified, this proposed pathway provides a logical framework for further investigation.

Sulcatone_Biosynthesis cluster_terpenoid_pathway General Terpenoid Pathway cluster_sulcatone_pathway Hypothesized this compound Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPPS Sulcatol Sulcatol GPP->Sulcatol Dioxygenase (putative) This compound This compound Sulcatol->this compound Isomerase/Oxidoreductase (putative)

Hypothesized biosynthetic pathway of this compound from geranyl diphosphate.

Quantitative Data

However, quantitative data on the biological activity of this compound in insect-plant interactions is available. For instance, studies on the maize weevil, Sitophilus zeamais, have quantified the repellent effect of this compound.

Concentration (µM)Repellency Index (RI) (%) against Sitophilus zeamais
40-92.1 ± 3.2
4-60.7 ± 5.2
0.4-32.1 ± 6.5
Data from a two-choice olfactometer bioassay. Negative RI values indicate repellency.[2]

This data, while not related to floral emissions, underscores the potent bioactivity of this compound and its potential significance in mediating plant-insect interactions. The lack of quantitative floral emission data represents a significant knowledge gap and a promising area for future research.

Ecological Role in Floral Scents

The role of this compound in floral scents is likely multifaceted, contributing to both pollinator attraction and herbivore deterrence. Its presence in the floral bouquets of diverse plant families suggests a conserved function in chemical communication.

Pollinator Attraction:

While direct experimental evidence of this compound acting as a primary pollinator attractant to flowers is limited, several lines of evidence suggest its involvement:

  • Presence in Pollinator-Attracting Scents: this compound is a known component of the complex floral scents of plants that are pollinated by various insects, including beetles and flies.

  • Insect Olfactory Responses: The olfactory systems of certain insects are known to detect this compound. For example, the mosquito Aedes aegypti possesses an odorant receptor (Or4) that is activated by this compound, which is present in both human and floral odors.[3] This suggests that other insects, including pollinators, may have similar receptors.

Herbivore and Pest Deterrence:

There is more direct evidence for this compound's role in repelling insects. As the quantitative data above demonstrates, this compound exhibits a strong repellent effect against the maize weevil.[2] This repellent property could extend to floral herbivores, protecting delicate reproductive structures from damage. The dual role of attracting pollinators while deterring herbivores is a common strategy in plant chemical ecology, and this compound may be a key player in this for many plant species.

Ecological_Roles This compound This compound Pollinator Pollinator This compound->Pollinator Attracts (Hypothesized) Herbivore Herbivore/Pest This compound->Herbivore Deters/Repels Flower Flower Flower->this compound emits

Logical relationships of this compound's ecological roles in floral scents.

Experimental Protocols

The study of this compound as a floral volatile involves a combination of techniques for volatile collection, chemical analysis, and bioassays to determine its ecological function.

1. Headspace Volatile Collection

This non-destructive method is used to collect the volatile compounds emitted by living flowers.

  • Dynamic Headspace Adsorption:

    • Enclose the flower or inflorescence in an inert, odor-free bag (e.g., oven bag) or glass chamber.

    • Draw air from the enclosure through a cartridge containing an adsorbent material (e.g., Porapak Q, Tenax TA). A push-pull system, where purified air is simultaneously introduced, ensures a constant airflow and prevents the concentration of CO2.

    • The volatile compounds, including this compound, are trapped on the adsorbent.

    • After a set collection period (e.g., several hours), the adsorbent cartridge is removed and sealed for analysis.

2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.

  • Sample Introduction: The trapped volatiles are desorbed from the adsorbent cartridge, either by solvent extraction or thermal desorption, and injected into the GC-MS system.

  • Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification: By adding a known amount of an internal standard to the sample before analysis, the concentration of this compound can be quantified.

Experimental_Workflow_GCMS Flower Flower Headspace Headspace Collection Flower->Headspace GCMS GC-MS Analysis Headspace->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for the collection and analysis of floral volatiles using GC-MS.

3. Insect Behavioral Assays

These assays are crucial for determining the ecological role of this compound.

  • Electroantennography (EAG):

    • An insect's antenna is excised and mounted between two electrodes.

    • A puff of air containing a specific concentration of synthetic this compound is delivered to the antenna.

    • The electrodes measure the change in electrical potential across the antenna, indicating the response of the olfactory receptor neurons. A significant response suggests that the insect can detect this compound.

  • Two-Choice Olfactometer:

    • A Y-shaped or T-shaped tube is used to present an insect with a choice between two air streams.

    • One air stream carries the scent of synthetic this compound, while the other is a control (e.g., solvent only).

    • The insect's movement towards one of the arms indicates its preference (attraction) or avoidance (repellency). The number of insects choosing each arm is recorded to determine the statistical significance of the response.

Behavioral_Assay_Workflow cluster_EAG Electroantennography (EAG) cluster_Olfactometer Two-Choice Olfactometer Antenna Excised Insect Antenna Response_EAG Electrophysiological Response Antenna->Response_EAG Stimulus_EAG Puff of this compound Stimulus_EAG->Antenna Insect Test Insect Choice Choice Point (this compound vs. Control) Insect->Choice Behavior Behavioral Response (Attraction/Repellency) Choice->Behavior

References

The Enantiomeric Landscape of Sulcatone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring chiral ketone that plays a significant role in chemical ecology, particularly as a pheromone in various insect species and as a volatile compound in numerous plants. The stereochemistry of this compound is crucial, as different enantiomers can elicit distinct behavioral responses in insects, highlighting the importance of understanding its natural enantiomeric distribution. This technical guide provides a comprehensive overview of the known natural enantiomeric ratios of this compound and its closely related alcohol, sulcatol, details the experimental protocols for their determination, and describes the proposed biosynthetic pathway.

Data Presentation: Natural Enantiomeric Ratios

The precise enantiomeric composition of this compound in many natural sources remains an area of active research. However, significant data exists for its corresponding alcohol, sulcatol (6-methyl-5-hepten-2-ol), which is often found alongside this compound and is a key component in the pheromone blends of many insects. The enantiomeric ratio of sulcatol is a strong indicator of the stereospecificity of the underlying biosynthetic pathways.

OrganismCompoundEnantiomeric Ratio ((+):(-))Source Type
Gnathotrichus sulcatusSulcatol65:35Insect
Gnathotrichus retususSulcatol99:1Insect
Gnathotrichus materiariusSulcatol30.7:69.3Insect
Megaplatypus mutatusSulcatol99:1Insect
Aphids (repellent mixture)Sulcatol25:75Insect

Note: Data for the enantiomeric ratio of this compound itself is not widely available in the current literature. The data presented for sulcatol provides insight into the stereochemistry of the related biosynthetic pathways.

Experimental Protocols

The determination of the enantiomeric ratio of volatile chiral compounds like this compound and sulcatol relies heavily on chiral gas chromatography coupled with mass spectrometry (GC-MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation from Insect Sources
  • Extraction:

    • Whole insects or specific body parts (e.g., hindguts) are excised and immediately submerged in a suitable solvent such as hexane or dichloromethane to extract volatile compounds.

    • The tissue is homogenized in the solvent using a glass rod or a tissue homogenizer.

    • The mixture is then centrifuged to pellet the solid debris.

    • The supernatant, containing the extracted volatiles, is carefully transferred to a clean vial.

  • Solid-Phase Microextraction (SPME):

    • For in-vivo sampling of airborne pheromones, live insects are placed in a sealed chamber.

    • An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the chamber for a defined period to adsorb the volatile compounds.

    • The fiber is then retracted and directly inserted into the GC injector for thermal desorption and analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer.

  • Chiral Column: A cyclodextrin-based chiral stationary phase is typically used for the separation of this compound/sulcatol enantiomers. An example is a column coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXse or similar).

  • Injection: The sample extract or the SPME fiber is introduced into the GC inlet, which is typically operated in splitless mode to maximize sensitivity for trace pheromone analysis.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A precise temperature gradient is crucial for achieving baseline separation of the enantiomers. A representative program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/minute to 150°C.

    • Hold: Maintain at 150°C for 5 minutes.

    • Note: This program is a general guideline and requires optimization based on the specific column and instrument used.

  • Mass Spectrometry:

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Data can be acquired in full scan mode to identify the compounds based on their mass spectra.

    • For quantitative analysis of known compounds, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 108, 93, 69).

  • Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in insects is hypothesized to originate from the isoprenoid pathway. The key precursor is Geranyl Diphosphate (GPP), which is a central intermediate in the formation of monoterpenes. While the complete enzymatic cascade has not been fully elucidated, a plausible pathway involves the conversion of GPP to sulcatol, which is then oxidized to this compound.

Sulcatone_Biosynthesis GPP Geranyl Diphosphate (GPP) Dioxygenase Putative Dioxygenase/Hydrolase GPP->Dioxygenase Sulcatol (S)- or (R)-Sulcatol Dehydrogenase Putative Dehydrogenase Sulcatol->Dehydrogenase This compound This compound Dioxygenase->Sulcatol Dehydrogenase->this compound

Caption: Proposed biosynthetic pathway of this compound from Geranyl Diphosphate (GPP).

Experimental Workflow for Enantiomeric Ratio Determination

The logical flow of an experiment to determine the enantiomeric ratio of this compound from a natural source involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample Sample Collection (e.g., Insect or Plant Tissue) Extraction Volatile Extraction (Solvent or SPME) Sample->Extraction GCMS Chiral GC-MS Analysis Extraction->GCMS Separation Enantiomer Separation on Chiral Column GCMS->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Analysis Data Analysis Detection->Analysis Integration Peak Integration Analysis->Integration Ratio Enantiomeric Ratio Calculation Integration->Ratio

Caption: Workflow for determining the enantiomeric ratio of this compound.

Conclusion

The enantiomeric composition of this compound and its related alcohol, sulcatol, is a critical factor in their biological activity, particularly in insect chemical communication. While the precise enantiomeric ratios of this compound from many natural sources are yet to be determined, the data available for sulcatol in various insect species demonstrates the high degree of stereospecificity in their biosynthesis and perception. The methodologies outlined in this guide provide a robust framework for the continued investigation into the chiral world of this important natural product. Further research is needed to identify the specific enzymes involved in the this compound biosynthetic pathway and to explore the enantiomeric distribution of this compound in the plant kingdom.

Cardiovascular Effects of Sulcatone Administration: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcatone (6-methyl-5-hepten-2-one), a naturally occurring ketone found in citrus fruits and citronella oil, has demonstrated notable biological activities with potential therapeutic applications for cardiovascular diseases. This document provides a comprehensive overview of the current understanding of the cardiovascular effects of this compound administration, with a focus on its vasorelaxant, anti-platelet, and antioxidant properties. Detailed experimental protocols, quantitative data from preclinical studies, and elucidated signaling pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The exploration of naturally derived compounds for novel therapeutic strategies is a burgeoning area of research. This compound has emerged as a promising candidate due to its observed effects on the vascular system. This whitepaper synthesizes the available preclinical data on this compound, focusing on its mechanisms of action and potential as a cardiovascular therapeutic agent.

Pharmacokinetic Profile (In Silico Analysis)

In silico studies were conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These computational analyses provide foundational knowledge for its potential as a drug candidate.

Table 1: Predicted Pharmacokinetic Properties of this compound

ParameterPredictionPlatform
Intestinal AbsorptionHighADMET-AI, SwissADME
Lipinski's Rule of FiveNo ViolationsSwissADME
Cytochrome P450 Isoenzyme InhibitionNo InhibitionSwissADME
Predicted Toxicity RiskNone PredictedProtox 3.0

Cardiovascular Effects

Preclinical studies utilizing spontaneously hypertensive rats (SHR) have revealed significant cardiovascular effects of this compound, primarily related to vasorelaxation, anti-platelet activity, and antioxidant effects.

Vasorelaxant Effects

This compound induces vasorelaxation in isolated aortic rings from SHR rats. Notably, this effect is independent of the vascular endothelium, suggesting a direct action on vascular smooth muscle cells.[1][2]

Table 2: Vasorelaxant Activity of this compound on Aortic Rings

ConditionEC₅₀ (M)
With Endothelium3.8 ± 0.3 × 10⁻⁵
Without Endothelium3.9 ± 0.4 × 10⁻⁵

Morphometric analysis of the aorta in this compound-treated rats showed a reduction in wall thickness and an increase in the diameter of aortic rings, further supporting its vasodilatory potential.[1][2]

Anti-platelet Aggregation Effects

This compound exhibits anti-thrombotic activity by inhibiting platelet aggregation induced by ADP. This effect is enhanced in the presence of a calmodulin inhibitor, suggesting the involvement of the calmodulin signaling pathway.[1]

Table 3: Anti-platelet Aggregation Effect of this compound

This compound Concentration (M)Platelet Aggregation (%)
10⁻⁹1.5 ± 0.64
10⁻⁸1.25 ± 0.47
10⁻⁷2.5 ± 0.5
ADP-induced Control43.75 ± 1.79
Effects on Hemostasis

While demonstrating anti-platelet activity, this compound treatment at doses of 50, 75, and 100 mg/kg (p.o.) did not show anticoagulant activity, as evidenced by coagulation analysis (Prothrombin Time and activated Partial Thromboplastin Time). This indicates a low risk of bleeding at these dosages.

Table 4: Coagulation Analysis in SHR Rats Treated with this compound

Treatment GroupProthrombin Time (s)activated Partial Thromboplastin Time (s)
Wistar Rats (Control)21.91 ± 0.8725.44 ± 1.47
This compound-treated SHR Rats25.44 ± 1.4721.28 ± 0.71
Antioxidant Properties

Oral administration of this compound in SHR rats for 7 days demonstrated antioxidant effects.

Table 5: Antioxidant Effects of this compound in SHR Rats

This compound Dose (mg/kg)Effect on Nitrite LevelsEffect on GSH Levels
50Reduction (7.22 ± 0.33 mmol/L)-
75Reduction (6.0 ± 0.61 mmol/L)-
100-Increase (1128 ± 25.37 mmol/L)

Proposed Mechanism of Action

In silico docking studies and in vitro experiments suggest that this compound's cardiovascular effects are mediated through its interaction with calmodulin (CaM). By binding to the active site of CaM, this compound likely modulates intracellular calcium levels, leading to vasorelaxation and inhibition of platelet aggregation.

Sulcatone_Mechanism cluster_0 This compound Administration cluster_1 Cellular Interaction cluster_2 Downstream Effects This compound This compound CaM Calmodulin (CaM) This compound->CaM Binds to active site Ca_Modulation Intracellular Calcium Modulation CaM->Ca_Modulation Inhibits Vasorelaxation Vasorelaxation Ca_Modulation->Vasorelaxation Antiplatelet Anti-platelet Aggregation Ca_Modulation->Antiplatelet

Caption: Proposed mechanism of this compound's cardiovascular effects.

Experimental Protocols

In Silico Analysis
  • ADMET Prediction: The ADMET-AI, SwissADME, and Protox 3.0 platforms were utilized to perform in silico evaluations of this compound's pharmacokinetic and toxicity profiles.

  • Molecular Docking: AutoDock v1.5.7 was used to investigate the interaction between this compound and the calmodulin (CaM) protein target.

in_silico_workflow start This compound Structure admet ADMET Prediction (ADMET-AI, SwissADME, Protox 3.0) start->admet docking Molecular Docking (AutoDock v1.5.7) start->docking results Pharmacokinetic & Toxicity Profile Interaction Analysis admet->results docking->results target Calmodulin (CaM) Target target->docking

Caption: Workflow for in silico analysis of this compound.

In Vivo Studies
  • Animals: Spontaneously hypertensive rats (SHR) were used for the in vivo experiments. All procedures were approved by the Institutional Animal Care and Use Committee-CEUA.

  • Treatment: For antioxidant and coagulation analysis, animals were treated orally (p.o.) with this compound or saline for 7 days.

Ex Vivo/In Vitro Studies
  • Vasorelaxant Response: Aortic rings were isolated from SHR rats to assess the vasorelaxant response to this compound. Experiments were conducted both in the presence and absence of vascular endothelium.

  • Morphometric Analysis: The isolated aortic rings were also subjected to morphometric analysis to evaluate changes in wall thickness and diameter.

  • Hemostatic Parameters:

    • Platelet Aggregation: Anti-thrombotic activity was evaluated by measuring the anti-platelet aggregation effect of this compound (10⁻⁹ to 10⁻⁷ M) against ADP-induced aggregation.

    • Coagulation Analysis: Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) were measured in this compound-treated SHR rats.

experimental_workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo / In Vitro shr SHR Rats treatment Oral this compound/Saline (7 days) shr->treatment aorta Aortic Ring Isolation treatment->aorta platelet Platelet Aggregation Assay treatment->platelet coag Coagulation Analysis (PT, aPTT) treatment->coag vaso Vasorelaxation Assay aorta->vaso morpho Morphometric Analysis aorta->morpho

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for cardiovascular diseases. Its multifaceted mechanism of action, including endothelium-independent vasorelaxation, inhibition of platelet aggregation, and antioxidant properties, positions it as a compelling candidate for further investigation. The favorable in silico pharmacokinetic profile and the lack of adverse effects on coagulation pathways at effective doses further underscore its therapeutic promise. Future research should focus on elucidating the precise molecular interactions with calmodulin and other potential targets, as well as on conducting more extensive preclinical and clinical studies to validate these initial findings.

References

Sulcatone as a Metabolite in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone with a characteristic citrus-like, fruity aroma. While extensively studied as a pheromone in insects and a flavor compound in various foods and beverages, its role and biosynthesis as a metabolite in the model eukaryote Saccharomyces cerevisiae are not well-documented in publicly available scientific literature. This technical guide consolidates the current understanding of potential biosynthetic routes, proposes experimental approaches for its study, and provides a framework for future research into its production and regulation in yeast. Although direct evidence for this compound production by S. cerevisiae is scarce, this document extrapolates from related metabolic pathways to provide a comprehensive theoretical and practical guide for researchers.

Introduction

Saccharomyces cerevisiae, the common baker's and brewer's yeast, is a powerhouse of metabolic engineering, capable of producing a vast array of valuable chemicals, including pharmaceuticals, biofuels, and flavor compounds. This compound, with its potential applications in the food, fragrance, and potentially pharmaceutical industries, represents an intriguing target for microbial production. Understanding its metabolic origin in yeast is the first step toward harnessing this potential. This guide reviews the plausible biosynthetic pathways, analytical methodologies for its detection and quantification, and potential strategies for metabolic engineering to enhance its production.

Hypothesized Biosynthetic Pathways of this compound

While a definitive pathway for this compound biosynthesis in S. cerevisiae has not been elucidated, two primary metabolic routes are hypothesized based on its chemical structure and known yeast metabolism: the Mevalonate (MVA) pathway and pathways related to branched-chain amino acid catabolism.

The Mevalonate (MVA) Pathway

The MVA pathway is responsible for the synthesis of isoprenoids and steroids. A proposed pathway for this compound formation in insects involves the MVA pathway, suggesting a similar route could exist in yeast.[1] The key precursor from this pathway would be Geranyl Diphosphate (GPP).

A hypothetical pathway from the MVA pathway to this compound in S. cerevisiae is as follows:

  • Acetyl-CoA to Geranyl Diphosphate (GPP): This is a well-established segment of the MVA pathway in yeast.

  • Conversion of GPP to Sulcatol: This step is speculative in yeast. In insects, it is proposed that GPP could be cleaved by a dioxygenase to yield sulcatol (6-methyl-5-hepten-2-ol).[1]

  • Oxidation of Sulcatol to this compound: The alcohol sulcatol could then be oxidized to the ketone this compound by an alcohol dehydrogenase.

MVA_to_this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP Sulcatol Sulcatol GPP->Sulcatol Dioxygenase (hypothetical) This compound This compound Sulcatol->this compound Alcohol Dehydrogenase

Caption: Hypothesized this compound Biosynthesis via the Mevalonate Pathway.

Branched-Chain Amino Acid (BCAA) Catabolism (Ehrlich Pathway)

The Ehrlich pathway describes the conversion of amino acids to their corresponding fusel alcohols. While not a direct route to this compound, the catabolism of branched-chain amino acids like leucine produces intermediates that could potentially be shunted towards this compound synthesis. Leucine degradation, in particular, yields α-ketoisocaproate, which is a key intermediate.

A speculative connection could involve the decarboxylation and subsequent modification of α-ketoisocaproate or related intermediates. However, this remains highly speculative without further evidence. The regulation of BCAA metabolism in yeast is complex and interconnected with central carbon and nitrogen metabolism.[2][3][4]

Quantitative Data

Currently, there is a significant lack of quantitative data in the scientific literature regarding the production of this compound by wild-type or engineered Saccharomyces cerevisiae. The tables below are provided as templates for future studies to populate as data becomes available.

Table 1: this compound Production in Wild-Type S. cerevisiae Strains

Strain Fermentation Medium Temperature (°C) Time (h) This compound (µg/L) Reference
Data Not Available

| | | | | | |

Table 2: this compound Production in Metabolically Engineered S. cerevisiae Strains

Strain Genetic Modification Fermentation Medium Temperature (°C) Time (h) This compound (mg/L) Reference
Data Not Available

| | | | | | | |

Experimental Protocols

The following sections detail the methodologies for the detection and quantification of this compound in a yeast fermentation broth. These are generalized protocols that should be optimized for specific experimental conditions.

Fermentation Conditions

A standardized fermentation protocol is crucial for reproducible results.

  • Yeast Strain and Pre-culture: Use a well-characterized S. cerevisiae strain. Inoculate a single colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Main Culture: Inoculate the main fermentation medium (e.g., synthetic grape must or a defined minimal medium) with the pre-culture to a starting OD₆₀₀ of 0.1.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) with or without agitation, depending on the experimental design.

  • Sampling: Aseptically collect samples at defined time points for analysis. Centrifuge the samples to separate the yeast cells from the supernatant. Store the supernatant at -20°C until analysis.

Extraction and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the sensitive and specific quantification of volatile compounds like this compound from a complex matrix like fermentation broth.

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 5 mL of fermentation supernatant, add a known amount of an appropriate internal standard (e.g., 4-methyl-3-heptanone).

  • Extraction: Add 1 mL of a non-polar solvent (e.g., dichloromethane or n-hexane).

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic (lower) phase containing the volatile compounds.

  • Drying and Concentration (Optional): Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water. The sample can be concentrated under a gentle stream of nitrogen if necessary.

4.2.2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject 1 µL of the extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Quantification: Create a calibration curve using authentic this compound standards. The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis FermentationBroth Fermentation Broth Supernatant AddIS Add Internal Standard FermentationBroth->AddIS LLE Liquid-Liquid Extraction (e.g., with n-hexane) AddIS->LLE OrganicPhase Collect Organic Phase LLE->OrganicPhase GCMS GC-MS Analysis OrganicPhase->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: General Workflow for this compound Quantification by GC-MS.

Metabolic Engineering Strategies for this compound Production

Enhancing the production of this compound in S. cerevisiae would likely involve a combination of the following strategies, common in metabolic engineering.

  • Overexpression of Pathway Genes: Once the biosynthetic pathway is confirmed, overexpressing the genes encoding the rate-limiting enzymes will be a primary strategy. If the MVA pathway is involved, overexpression of key enzymes like tHMG1 (a truncated version of HMG-CoA reductase) could increase the precursor pool.

  • Heterologous Gene Expression: If the necessary enzymes (e.g., a specific dioxygenase for GPP cleavage) are not native to S. cerevisiae, they would need to be identified from other organisms and expressed in yeast.

  • Downregulation of Competing Pathways: To channel more metabolic flux towards this compound, competing pathways that consume key precursors should be downregulated. For example, if the MVA pathway is the source, downregulating the ergosterol biosynthesis pathway (e.g., by repressing the ERG9 gene) could increase the availability of FPP, and potentially GPP.

  • Optimization of Fermentation Conditions: Factors such as medium composition (carbon and nitrogen sources), pH, and temperature can significantly impact metabolite production and should be systematically optimized.

Metabolic_Engineering_Strategy CentralMetabolism Central Carbon Metabolism Precursor Key Precursor (e.g., GPP) CentralMetabolism->Precursor This compound This compound Precursor->this compound Overexpress Biosynthetic Enzymes (Native or Heterologous) CompetingPathway Competing Pathway (e.g., Ergosterol Synthesis) Precursor->CompetingPathway Downregulate/Knockout Genes Byproduct Byproduct CompetingPathway->Byproduct

Caption: A Logic Diagram for Metabolic Engineering of this compound Production.

Future Outlook

The study of this compound as a metabolite in Saccharomyces cerevisiae is in its infancy. Future research should focus on the following key areas:

  • Elucidation of the Biosynthetic Pathway: Isotopic labeling studies using ¹³C-glucose or labeled precursors (e.g., leucine, mevalonate) can definitively trace the origin of the carbon backbone of this compound.

  • Enzyme Discovery: Identification and characterization of the specific enzymes involved in the pathway will be crucial for metabolic engineering efforts.

  • Strain Screening and Engineering: Screening of diverse yeast strains for natural this compound production and subsequent metabolic engineering of promising candidates can lead to high-titer production strains.

  • Process Optimization: Development of robust and scalable fermentation processes will be essential for the industrial production of this compound using yeast.

By addressing these fundamental questions, the scientific community can unlock the potential of Saccharomyces cerevisiae as a microbial cell factory for the sustainable production of this valuable flavor and fragrance compound.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sulcatone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the identification and quantification of Sulcatone (6-methyl-5-hepten-2-one) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring ketone found in various plants and is also known to act as an insect pheromone.[1][2] Accurate analysis of this compound is essential for research in fields such as chemical ecology, food chemistry, and drug discovery. The protocols outlined below cover sample preparation, GC-MS instrument parameters, and data analysis.

Introduction to this compound and GC-MS Analysis

This compound, with the chemical formula C8H14O, is a volatile organic compound.[3] It is a component of essential oils from plants like citronella and lemongrass.[1] In the context of drug development and research, this compound and its derivatives may be investigated for their biological activities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase in the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for definitive identification and quantification.

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis of this compound.

2.1. Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, while minimizing the presence of non-volatile residues that could contaminate the system.

2.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Hexane, Dichloromethane, or Ethyl Acetate (HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • 0.22 µm Syringe Filters

  • Glassware: vials, pipettes, volumetric flasks

  • Vortex mixer

  • Centrifuge

2.1.2. Protocol for Liquid Samples (e.g., essential oils)

  • Dilution: Accurately dilute the sample in a suitable volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL.

  • Drying: Pass the diluted sample through a small column containing anhydrous sodium sulfate to remove any traces of water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

  • Internal Standard (for quantitative analysis): If accurate quantification is required, add a known concentration of a suitable internal standard to the final diluted sample. The internal standard should be a compound with similar chemical properties to this compound but with a different retention time.

2.1.3. Protocol for Solid or Semi-Solid Samples (e.g., plant material, biological tissues)

  • Homogenization: Homogenize a known weight of the sample.

  • Extraction: Perform a solvent extraction using a suitable organic solvent. For complex matrices, techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.

  • Concentration: If necessary, the extract can be concentrated by gently evaporating the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a volatile organic solvent.

  • Drying and Filtration: Proceed with the drying and filtration steps as described for liquid samples.

2.2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and application.

Table 1: Recommended GC-MS Parameters for this compound Analysis

Parameter Value
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 35-350
Solvent Delay3-5 minutes

Data Presentation and Analysis

3.1. Qualitative Analysis

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak of interest with that of a known standard. The mass spectrum of this compound is characterized by specific fragment ions.

Table 2: Characteristic Mass Spectral Data for this compound

Retention Time (min) Key Mass-to-Charge Ratios (m/z) and Relative Abundance
Dependent on specific GC conditions43 (100%), 41 (55%), 55 (32%), 69 (31%)

The experimental mass spectrum should also be compared with a reference library such as the NIST or Wiley library for confirmation.

3.2. Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The peak area of a characteristic ion of this compound is plotted against the corresponding concentration. The concentration of this compound in unknown samples can then be determined from this calibration curve. For higher accuracy, especially with complex matrices, the use of an internal standard is recommended.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution/ Extraction Sample->Dilution Cleanup Drying & Filtration Dilution->Cleanup GC_Vial Sample in GC Vial Cleanup->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Sulcatone_Identification cluster_experimental Experimental Data cluster_reference Reference Data RT_exp Experimental Retention Time Comparison Comparison RT_exp->Comparison MS_exp Experimental Mass Spectrum MS_exp->Comparison RT_std Standard Retention Time RT_std->Comparison MS_lib Library Mass Spectrum MS_lib->Comparison Identification Positive Identification Comparison->Identification

References

Application Notes and Protocols for the Synthesis of Sulcatone from Isoprene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Sulcatone (6-methyl-5-hepten-2-one), a key intermediate in the production of various fragrances, pharmaceuticals, and vitamins. The primary synthetic route described herein is the isoprene method, an economical and effective pathway that proceeds via the formation of prenyl chloride followed by a phase-transfer catalyzed condensation with acetone. This document outlines the reaction mechanisms, provides detailed step-by-step protocols for each stage of the synthesis, and includes tabulated quantitative data for easy comparison of different catalytic systems and reaction conditions.

Introduction

This compound is a naturally occurring unsaturated ketone found in over 400 plant species and is a significant component of essential oils from citronella, lemon-grass, and palm rose.[1] Its versatile chemical structure makes it a valuable precursor for the synthesis of a wide range of important compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are subsequently used in the manufacturing of vitamins A, E, and K1.[2]

While several synthetic routes to this compound exist, including the acetylene-acetone method and the isobutylene method, the isoprene method is often favored due to its cost-effectiveness and relatively straightforward reaction pathway.[2][3] This method involves two principal steps:

  • Hydrochlorination of Isoprene: The addition of hydrogen chloride to isoprene to form prenyl chloride (1-chloro-3-methyl-2-butene).

  • Condensation with Acetone: The reaction of prenyl chloride with acetone in the presence of a base and a phase-transfer catalyst to yield this compound.

This document will provide a detailed guide for performing this synthesis in a laboratory setting.

Reaction Pathway and Mechanism

The overall synthesis of this compound from isoprene can be visualized as a two-step process. The first step involves the electrophilic addition of HCl to isoprene, forming the more stable tertiary carbocation intermediate, which then rearranges to the thermodynamically more stable primary chloride, prenyl chloride. The second step is a nucleophilic substitution reaction where the enolate of acetone, formed in the presence of a strong base, attacks prenyl chloride. A phase-transfer catalyst is crucial for transporting the enolate from the aqueous phase to the organic phase where the reaction occurs.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 cluster_step2 Isoprene Isoprene PrenylChloride Prenyl Chloride Isoprene->PrenylChloride Step 1: Hydrochlorination HCl + HCl This compound This compound PrenylChloride->this compound Step 2: Condensation Acetone + Acetone Base_PTC Base, Phase-Transfer Catalyst

Caption: Overall synthetic pathway of this compound from isoprene.

Experimental Protocols

Step 1: Synthesis of Prenyl Chloride from Isoprene

This protocol is adapted from the general principles of isoprene hydrochlorination.

Materials:

  • Isoprene

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Chloride

  • Ice-salt bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer in an ice-salt bath to maintain a temperature between 0°C and 10°C.

  • To the flask, add isoprene and concentrated hydrochloric acid.

  • Slowly add sodium chloride to the reaction mixture over a period of approximately 2 hours while maintaining the temperature.[4] The addition of sodium chloride increases the yield of prenyl chloride.

  • After the addition of sodium chloride is complete, allow the reaction mixture to stir for an additional 3 hours at a temperature between 10°C and 15°C.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude prenyl chloride.

  • The crude product can be purified by distillation.

Step 2: Synthesis of this compound via Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst for the condensation of prenyl chloride with acetone.

Materials:

  • Prenyl Chloride (from Step 1)

  • Acetone

  • Aqueous Sodium Hydroxide (48-51%)

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride or Cetyltrimethylammonium bromide)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetone, aqueous sodium hydroxide solution, and the phase-transfer catalyst.

  • Heat the mixture to 60-61°C with vigorous stirring.

  • Slowly add prenyl chloride to the reaction mixture over a period of 1 hour.

  • After the addition is complete, maintain the reaction at 60-61°C for 3 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess acetone under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Prenyl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis A Reaction Setup: Isoprene, HCl, NaCl (0-10°C) B Reaction (3 hours, 10-15°C) A->B C Workup: Aqueous wash, Drying B->C D Purification: Distillation C->D E Reaction Setup: Prenyl Chloride, Acetone, NaOH, PTC (60-61°C) D->E Prenyl Chloride F Reaction (3 hours, 60-61°C) E->F G Workup: Aqueous wash, Drying F->G H Purification: Vacuum Distillation G->H

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of this compound is highly dependent on the choice of phase-transfer catalyst and the reaction conditions. The following table summarizes reported yields for the condensation step.

Phase-Transfer CatalystMolar Ratio (Prenyl Chloride:Acetone:NaOH)Temperature (°C)Reaction Time (h)Yield (%)Reference
Benzyltriethylammonium chloride1:6.5:9.5 (mass ratio of isopentenyl chloride:acetone:NaOH solution)60-61365
Cetyltrimethylammonium bromideNot specifiedNot specifiedNot specifiedNot specified

Note: The original data for benzyltriethylammonium chloride was provided in a mass ratio. Molar ratios can be calculated for precise experimental design.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to light yellow liquid.

  • Odor: Characteristic lemon-grass and isobutyl acetate-like aroma.

  • Solubility: Miscible with alcohols and ethers, insoluble in water.

  • Spectroscopic Data:

    • 1H NMR: (CDCl3, 400 MHz) δ 5.09 (t, J=7.2 Hz, 1H), 2.53 (t, J=7.5 Hz, 2H), 2.23 (q, J=7.5 Hz, 2H), 2.14 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H).

    • 13C NMR: (CDCl3, 101 MHz) δ 208.6, 132.8, 122.9, 43.5, 29.8, 25.7, 22.3, 17.7.

    • IR (neat): νmax 2970, 2915, 1717 (C=O), 1448, 1360, 1162 cm-1.

    • Mass Spectrometry (EI): m/z (%) 126 (M+, 5), 111 (10), 83 (25), 69 (100), 58 (50), 43 (80), 41 (75).

Safety Precautions

  • Isoprene: Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Hydrogen Chloride (Concentrated): Corrosive and causes severe skin burns and eye damage. Use with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Prenyl Chloride: Lachrymator and skin irritant. Handle with care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from isoprene via prenyl chloride is a robust and scalable method. The use of phase-transfer catalysis in the condensation step is critical for achieving good yields by facilitating the reaction between the aqueous and organic phases. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize and characterize this important chemical intermediate. Further optimization of reaction conditions, such as catalyst loading and reaction time, may lead to improved yields and process efficiency.

References

Application Notes and Protocols for Electroantennography (EAG) Assays with Sulcatone for Mosquito Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus. This method is instrumental in identifying compounds that are detected by insects and can be used to screen for potential attractants, repellents, or behavior-modifying semiochemicals. Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone found in various plants and is also a component of human and animal odors. It has been identified as a semiochemical that elicits olfactory responses in several mosquito species, making it a compound of interest for the development of novel vector control strategies.

These application notes provide a detailed protocol for conducting EAG assays to evaluate the response of mosquitoes to this compound. The document includes information on the underlying olfactory signaling pathway, a comprehensive experimental workflow, and a summary of expected responses.

Olfactory Signaling Pathway for this compound in Mosquitoes

In mosquitoes, the detection of volatile compounds like this compound is primarily mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae. The binding of an odorant to a specific OR initiates a signal transduction cascade that leads to the generation of an electrical signal.

This compound is known to activate the Or4 odorant receptor in the yellow fever mosquito, Aedes aegypti.[1][2] This receptor, like other insect ORs, forms a heteromeric complex with a highly conserved co-receptor known as Orco (Odorant receptor co-receptor).[3][4] The Orco protein is essential for the proper localization and function of the ligand-binding ORs.[3]

The current understanding of the signal transduction pathway following odorant binding suggests that the OR-Orco complex functions as a ligand-gated ion channel. Upon this compound binding to the Or4 subunit, a conformational change is induced in the complex, leading to the opening of the ion channel. This allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, causing a depolarization of the cell membrane. This depolarization event generates a receptor potential, which, if it reaches the threshold, triggers an action potential that is transmitted to the antennal lobe of the mosquito's brain for further processing.

Sulcatone_Signaling_Pathway This compound Olfactory Signaling Pathway in Mosquitoes cluster_sensillum Sensillum Lymph cluster_orn_membrane Olfactory Receptor Neuron (ORN) Membrane cluster_orn_cytoplasm ORN Cytoplasm This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binding Or4_Orco Or4-Orco Receptor Complex OBP->Or4_Orco Delivers this compound Ion_Channel Ion Channel (Open) Or4_Orco->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: this compound olfactory signaling pathway in mosquitoes.

Experimental Protocols

This section outlines the detailed methodology for performing electroantennography (EAG) assays with this compound on mosquitoes.

Materials and Reagents
  • Mosquitoes: Adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 3-7 days post-emergence, sugar-fed.

  • This compound (6-methyl-5-hepten-2-one): High purity (>98%).

  • Solvent: Hexane or paraffin oil (HPLC grade).

  • Saline Solution: For example, Ringer's solution (e.g., 7.5 g/L NaCl, 0.35 g/L KCl, 0.21 g/L CaCl₂).

  • Electrodes: Glass capillary electrodes pulled to a fine tip, filled with saline solution. Silver wires (Ag/AgCl) are inserted into the capillaries.

  • Filter Paper: Small strips (e.g., 1 cm x 2 cm).

  • Pasteur Pipettes: For stimulus delivery.

  • EAG System: Includes a micromanipulator, amplifier, data acquisition system, and analysis software.

  • Dissecting Microscope: For antenna preparation and mounting.

  • Faraday Cage: To shield the preparation from electrical noise.

  • Humidified Air Delivery System: To provide a constant flow of clean, moist air over the antenna.

Experimental Workflow

The general workflow for an EAG experiment involves mosquito preparation, stimulus preparation, data recording, and analysis.

EAG_Experimental_Workflow EAG Experimental Workflow A 1. Mosquito Preparation C 3. Antenna Mounting A->C B 2. Stimulus Preparation D 4. EAG Recording B->D C->D E 5. Data Analysis D->E

Caption: General workflow for an EAG experiment.

Detailed Methodologies

1. Mosquito Preparation

  • Anesthetize an adult female mosquito by chilling it on ice or using a brief exposure to CO₂.

  • Carefully excise the head or the entire antenna at the base using fine scissors or a sharp blade under a dissecting microscope.

  • If using only the antenna, immediately proceed to mounting. If using the whole head, mount it on a holder using wax or dental cement.

2. Stimulus Preparation

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 M in hexane).

  • Create a serial dilution of the this compound stock solution to obtain a range of concentrations for dose-response analysis (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M).

  • Apply 10 µL of each dilution onto a separate strip of filter paper.

  • Prepare a control stimulus with 10 µL of the solvent alone on a filter paper strip.

  • Insert each filter paper strip into a clean Pasteur pipette. Allow the solvent to evaporate for a few minutes before use.

3. Antenna Mounting and EAG Setup

  • Place the excised antenna or the mosquito head with antennae onto the electrode holder.

  • Insert the reference electrode into the base of the antenna or the back of the head.

  • Carefully place the recording electrode in contact with the tip of the antenna.

  • Position the preparation under the air delivery system, which provides a continuous stream of humidified air.

  • Place the entire setup within a Faraday cage to minimize electrical noise.

  • Position the outlet of the stimulus delivery system (the Pasteur pipette) so that it is aimed at the antenna from a short distance (e.g., 1 cm).

4. EAG Recording

  • Allow the antennal preparation to stabilize for a few minutes, monitoring the baseline signal.

  • To deliver a stimulus, a puff of air (e.g., 0.5 seconds) is diverted through the stimulus pipette containing the odorant-laden filter paper.

  • Record the resulting electrical signal (the EAG response) using the data acquisition software.

  • Present the stimuli in order of increasing concentration, starting with the solvent control.

  • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

  • Present the solvent control periodically throughout the experiment to ensure the antenna's viability and to account for any mechanical response to the air puff.

  • Replicate the experiment with several individual mosquitoes to ensure the reproducibility of the results.

5. Data Analysis

  • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.

  • Subtract the average response to the solvent control from the responses to this compound to correct for any mechanical stimulation.

  • Plot the mean corrected EAG response (mV) against the logarithm of the this compound concentration to generate a dose-response curve.

Data Presentation

The following table presents representative EAG response data for different mosquito species to varying concentrations of this compound. The values are estimations based on graphical representations in published literature and should be used as a reference. Actual responses may vary depending on the specific experimental conditions and mosquito strain.

This compound Concentration (M)Aedes aegypti (mV)Anopheles gambiae (mV)Culex quinquefasciatus (mV)
10⁻⁵0.2 ± 0.050.15 ± 0.040.18 ± 0.06
10⁻⁴0.5 ± 0.080.4 ± 0.070.45 ± 0.09
10⁻³1.1 ± 0.120.9 ± 0.101.0 ± 0.11
10⁻²1.8 ± 0.151.5 ± 0.131.6 ± 0.14

Note: Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on trends observed in published research. Researchers should generate their own data for accurate analysis.

Conclusion

Electroantennography is a valuable tool for investigating the olfactory responses of mosquitoes to semiochemicals like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust EAG assays. Understanding the olfactory mechanisms and dose-dependent responses of mosquitoes to specific compounds is crucial for the development of effective and targeted vector control strategies.

References

Application Notes and Protocols for Field Testing of Sulcatone-Baited Mosquito Traps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone found in human sweat and flower scents that has been identified as a potent attractant for several mosquito species, including vectors of significant diseases such as Aedes aegypti and Aedes albopictus.[1][2] The olfactory-mediated attraction to this compound is primarily linked to the odorant receptor Or4 in Aedes aegypti.[1][2] These application notes provide detailed protocols for the preparation and field testing of this compound-baited mosquito traps to evaluate their efficacy in attracting and capturing key mosquito species. The methodologies described herein are intended to provide a standardized framework for researchers to assess the potential of this compound as a component in mosquito surveillance and control programs.

Data Presentation: Efficacy of this compound in Field Trials

The following tables summarize quantitative data from a field study evaluating a synthetic odorant blend containing this compound (Mix-5) against a commercial lure (BG-Lure) and a control. The study highlights the potential of this compound as a key component in attractant blends for capturing medically important mosquito species.

Table 1: Mean Number of Female Aedes albopictus Captured per Trap

TreatmentMean No. of Females Captured (per trap/day)
Mix-5 (with this compound)9.67
BG-Lure7.78
Control4.47

Data adapted from a field study comparing a synthetic blend (Mix-5) with a commercial lure and a control.[3]

Table 2: Mean Number of Female Culex quinquefasciatus Captured per Trap

TreatmentMean No. of Females Captured (per trap/day)
Mix-5 (with this compound)18.78
BG-Lure25.11
Control12.22

Data adapted from a field study comparing a synthetic blend (Mix-5) with a commercial lure and a control.

Experimental Protocols

Preparation of this compound Slow-Release Dispenser

This protocol describes the preparation of a passive slow-release dispenser for this compound, suitable for use in traps without an internal heat source.

Materials:

  • This compound (≥98% purity)

  • Ethanol (95-100%) or Mineral Oil

  • Sterile cotton wicks or dental rolls

  • Small, sealed sachets or vials with permeable membranes

  • Pipettes

  • Analytical balance

  • Fume hood

Procedure:

  • Solution Preparation: In a fume hood, prepare a 0.1% and a 0.001% (v/v) this compound solution in ethanol or mineral oil. These concentrations have been shown to be effective in laboratory settings. For a 10 ml solution, add 10 µl of this compound to 9.99 ml of solvent for a 0.1% solution, and 0.1 µl of this compound to 9.999 ml of solvent for a 0.001% solution.

  • Dispenser Loading:

    • Place a sterile cotton wick or dental roll into a sachet or vial.

    • Using a pipette, carefully add a defined volume (e.g., 2 ml) of the prepared this compound solution onto the cotton wick, ensuring it is fully saturated.

    • Seal the sachet or vial. The permeable membrane will allow for the slow release of the this compound vapor.

  • Control Dispenser: Prepare a control dispenser containing only the solvent (ethanol or mineral oil) on a cotton wick in a separate sachet or vial.

  • Storage: Store the prepared dispensers in a cool, dark place until deployment to minimize degradation.

Field Evaluation of this compound-Baited Traps

This protocol outlines a field experiment to evaluate the efficacy of this compound-baited mosquito traps using a Latin Square design to minimize positional bias.

Materials:

  • Mosquito traps (e.g., BG-Sentinel traps, CDC light traps)

  • Prepared this compound dispensers (0.1% and 0.001% concentrations)

  • Control dispensers (solvent only)

  • CO2 source (dry ice or gas cylinder with a regulator), if used as a co-attractant

  • Collection nets or cages for each trap

  • GPS device for marking trap locations

  • Data collection sheets or a mobile device for data entry

  • Microscope for mosquito identification

Experimental Design:

  • Site Selection: Choose a study site with a known presence of the target mosquito species. The site should have relatively homogenous vegetation and environmental conditions.

  • Trap Placement: Select a minimum of three locations within the study site, at least 50 meters apart to prevent interference between traps.

  • Latin Square Design: A 3x3 Latin Square design is recommended for this study. The treatments are:

    • T1: Trap + 0.1% this compound dispenser (+ CO2, if used)

    • T2: Trap + 0.001% this compound dispenser (+ CO2, if used)

    • T3: Trap + Control dispenser (solvent only) (+ CO2, if used)

    The traps will be rotated daily for three consecutive days so that each treatment is tested in each location once. This rotation is repeated for a predetermined number of cycles.

Procedure:

  • Trap Setup:

    • Deploy the traps at the selected locations in the late afternoon, before the peak activity period of the target mosquito species.

    • Place the prepared dispenser inside each trap according to the Latin Square design for that day.

    • If using CO2 as a co-attractant, place the dry ice in an insulated container next to the trap or connect the gas cylinder and set the flow rate (e.g., 500 ml/min).

  • Data Collection:

    • Collect the mosquitoes from the traps the following morning.

    • Anesthetize the captured mosquitoes using CO2 or by placing them in a freezer for a short period.

    • Count and identify the mosquitoes to species level. Record the number of males and females of each species for each trap.

  • Trap Rotation: Rotate the traps and treatments to the next location as per the Latin Square design and repeat the procedure for the duration of the study.

Data Analysis:

  • Transform the mosquito count data using a log(x+1) transformation to normalize the distribution.

  • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of captured mosquitoes between the different treatments.

  • Use a post-hoc test (e.g., Tukey's HSD) to identify which specific treatments differ from each other.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis cluster_outcome Outcome prep_this compound Prepare this compound Solutions (0.1% & 0.001%) prep_dispensers Load Dispensers with This compound & Control prep_this compound->prep_dispensers trap_setup Set Up Traps with Dispensers (Latin Square Design) prep_dispensers->trap_setup Deploy Dispensers site_selection Select Study Site & Trap Locations site_selection->trap_setup collect_mosquitoes Collect & Count Mosquitoes (Daily) trap_setup->collect_mosquitoes 24h Trapping Period identify_species Identify Species & Sex collect_mosquitoes->identify_species analyze_data Statistical Analysis (ANOVA, Tukey's HSD) identify_species->analyze_data evaluate_efficacy Evaluate Efficacy of This compound as Attractant analyze_data->evaluate_efficacy

Caption: Experimental workflow for field testing this compound-baited mosquito traps.

olfactory_pathway cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Membrane This compound This compound Molecule obp Odorant-Binding Protein (OBP) This compound->obp Binds or4 Or4 Receptor Orco Co-receptor obp->or4:f0 Presents this compound g_protein G-protein or4->g_protein Activates ion_channel Ion Channel g_protein->ion_channel Opens depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization Leads to brain Brain depolarization->brain Signal to Antennal Lobe

References

Application Notes and Protocols for Olfactometer Bioassay Design: Sulcatone Attractancy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting olfactometer bioassays to evaluate the attractancy of Sulcatone (6-methyl-5-hepten-2-one) to insects. The protocols are designed to be adaptable for various insect species and research questions.

Introduction

This compound is a naturally occurring ketone found in sources such as flowers and human skin, and it has been identified as a semiochemical that can influence insect behavior.[1][2][3] It can act as an attractant, repellent, or antagonist depending on the insect species, its concentration, and the presence of other chemical cues.[1][4] Olfactometer bioassays are essential tools for characterizing the behavioral responses of insects to volatile compounds like this compound under controlled laboratory conditions. This document outlines the principles, protocols, and data interpretation for conducting such bioassays using Y-tube and four-arm olfactometers.

Olfactometer Designs and Principles

Olfactometers are apparatuses used to study the behavioral responses of insects to chemical stimuli. The choice of design depends on the specific research question.

  • Y-Tube Olfactometer: This design offers a binary choice between two odor sources, typically a test odor versus a control. It is ideal for determining preference or repellency. Clean, humidified air is passed through two arms, one containing the test compound (this compound) and the other a control (e.g., solvent only). An insect is released at the base of the "Y," and its choice of arm indicates its behavioral response.

  • Four-Arm Olfactometer: This more complex design allows for the simultaneous evaluation of up to four different odor fields. This is useful for comparing the attractancy of different this compound concentrations or this compound in combination with other compounds against a control. The arena is divided into zones, and the time spent by the insect in each zone is recorded to determine preference.

Experimental Protocols

The following are detailed protocols for conducting olfactometer bioassays with this compound.

General Preparations
  • Insect Rearing and Acclimatization:

    • Use insects of a known age and physiological state (e.g., mated/unmated, fed/starved) as these factors can influence olfactory responses.

    • Prior to the bioassay, acclimatize the insects to the experimental conditions (temperature, humidity, light) for a specified period (e.g., 1-2 hours) in a pre-release chamber.

  • Olfactometer Setup and Cleaning:

    • Thoroughly clean all olfactometer components with a suitable solvent (e.g., ethanol or acetone) and bake them in an oven between uses to remove any residual odors.

    • Assemble the olfactometer, ensuring all connections are airtight.

    • Connect the olfactometer to a purified and humidified air source. Airflow should be constant and regulated by flowmeters.

  • Preparation of this compound Solutions:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or paraffin oil). Concentrations should be selected based on literature or preliminary range-finding experiments. For example, concentrations for the maize weevil Sitophilus zeamais have been evaluated at 0.4, 4.0, and 40.0 µM.

    • The solvent used should be of low volatility and should not elicit a behavioral response from the test insects.

Y-Tube Olfactometer Protocol
  • Stimulus Application:

    • Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper.

    • Apply an equal volume of the solvent to another filter paper to serve as the control.

    • Place the filter papers in their respective odor source chambers connected to the arms of the Y-tube.

  • Bioassay Procedure:

    • Introduce a single insect into the base of the Y-tube.

    • Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "non-responders."

    • Rotate the position of the treatment and control arms between replicates to avoid positional bias.

    • Use a new insect for each replicate.

  • Data Collection and Analysis:

    • Record the number of insects choosing the this compound-treated arm and the control arm.

    • Calculate the percentage of insects choosing each arm.

    • Use a Chi-square test or a binomial test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

Four-Arm Olfactometer Protocol
  • Stimulus Application:

    • Apply the different test stimuli (e.g., different concentrations of this compound, this compound blends, and a solvent control) to filter papers and place them in the respective odor source chambers connected to the four arms.

  • Bioassay Procedure:

    • Release a single insect into the center of the olfactometer arena.

    • Record the movement of the insect for a defined period (e.g., 10-15 minutes).

    • Record the time the insect spends in each of the four odor fields.

  • Data Collection and Analysis:

    • Calculate the total time spent in each arm.

    • The preference can be expressed as a percentage of the total time.

    • Use Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the time spent in the different arms.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Y-Tube Olfactometer Bioassay of Insect Response to this compound

Insect SpeciesThis compound ConcentrationNo. of Insects Choosing TreatmentNo. of Insects Choosing ControlNo. of Non-RespondersTotal No. of Insects% Response to TreatmentStatistical Significance (p-value)
Sitophilus zeamais40 µM19102095%< 0.001
Aedes aegypti1%252555550%> 0.05 (NS)

Note: Data for S. zeamais is adapted from a study where this compound showed a repellent effect, hence the strong choice for the control. The data has been presented here as a hypothetical attractancy for illustrative purposes. Data for A. aegypti is hypothetical.

Table 2: Four-Arm Olfactometer Bioassay of Insect Response to Different Concentrations of this compound

Insect SpeciesTreatment Arm 1 (Control)Treatment Arm 2 (0.1% this compound)Treatment Arm 3 (1% this compound)Treatment Arm 4 (10% this compound)
Mean Time Spent (seconds) ± SE Mean Time Spent (seconds) ± SE Mean Time Spent (seconds) ± SE Mean Time Spent (seconds) ± SE
Anopheles gambiae120 ± 15a250 ± 20b350 ± 25c180 ± 18ab

Note: Hypothetical data. Means with different letters are significantly different (ANOVA, Tukey's HSD, p < 0.05).

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase insect_prep Insect Rearing & Acclimatization stim_app Stimulus Application insect_prep->stim_app solution_prep This compound Solution Preparation solution_prep->stim_app olf_setup Olfactometer Setup & Cleaning olf_setup->stim_app insect_release Insect Release stim_app->insect_release observation Behavioral Observation (Choice/Time Spent) insect_release->observation data_rec Data Recording observation->data_rec stat_analysis Statistical Analysis (Chi-square/ANOVA) data_rec->stat_analysis interpretation Interpretation of Attractancy stat_analysis->interpretation

Caption: Experimental workflow for olfactometer bioassays.

Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects is a complex process involving several types of receptors. Odorant Receptors (ORs) are a primary class of receptors involved in detecting such chemical cues. Insect ORs are ligand-gated ion channels that typically form a heteromeric complex consisting of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco).

G cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite This compound This compound Molecule obp Odorant-Binding Protein (OBP) This compound->obp Binding & Transport or_complex OrX-Orco Receptor Complex obp->or_complex Delivery to Receptor ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Antennal Lobe depolarization->action_potential

Caption: Generalized insect olfactory signaling pathway.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the attractancy of this compound to various insect species. Careful attention to experimental design, consistent execution of protocols, and appropriate statistical analysis are crucial for obtaining reliable and reproducible results. The findings from these bioassays can contribute significantly to the development of novel insect attractants for monitoring and control strategies.

References

Troubleshooting & Optimization

improving Sulcatone yield in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulcatone Synthesis

Welcome to the technical support center for the organic synthesis of this compound (6-methyl-5-hepten-2-one). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve product yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, chemically known as 6-methyl-5-hepten-2-one, is a vital intermediate in the fine chemical industry.[1] It serves as a key raw material for the synthesis of various high-value products, including phantol, citral, and ionones, which are precursors to Vitamin A and Vitamin E.[1][2] It is also used in the formulation of flavors and fragrances.[2][3]

Q2: What are the principal methods for synthesizing this compound?

A2: There are three main industrial routes for this compound synthesis, distinguished by their starting materials: the Acetylene-Acetone method, the Isoprene method, and the Isobutylene method. A newer, high-yield method starting from isoamyl olefine aldehyde has also been developed.

Q3: Which synthetic route generally offers the highest yield?

A3: Based on available data, the method starting from isoamyl olefine aldehyde reports the highest molar yields, ranging from 80.5% to 82.3%, with high product purity. However, the Isoprene method is also widely used and considered one of the more economical and effective pathways.

Q4: What are the main challenges associated with this compound synthesis?

A4: Common challenges include managing side reactions caused by high-temperature and high-pressure conditions (Isobutylene method), high energy consumption and poor atom economy (Acetylene-Acetone method), and difficulties in catalyst separation and recovery (Isoprene method). Achieving high purity often requires careful distillation and workup procedures.

Comparison of Synthetic Routes

The following table summarizes the key parameters of the primary industrial methods for this compound synthesis.

Synthesis Route Starting Materials Key Reagents/Catalysts Typical Conditions Reported Yield Advantages Disadvantages
Isoprene Method Isoprene, AcetoneHCl, Alkali Lye, Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)50-70°C, Normal Pressure~50-65%Economical, Effective, Milder ConditionsCatalyst recovery can be difficult; Use of chlorinated compounds
Acetylene-Acetone Method Acetylene, AcetoneAlkaline Catalyst, Lindlar Catalyst, Methyl AcetoacetateInvolves Carroll Rearrangement, often via reactive distillationLower YieldEstablished industrial processHigh energy consumption; Produces significant waste; Poor atom economy
Isobutylene Method Isobutylene, Acetone, FormaldehydePalladium, Iron Carbonyl CatalystHigh Temperature (250°C), High Pressure (30 MPa)~34% (based on formaldehyde)Short reaction routeHarsh conditions; Many side reactions; Complex purification and recovery
Isoamyl Olefine Aldehyde Method Isoamyl Olefine Aldehyde, AcetoneSolid Base Catalyst (e.g., NaOH/Al₂O₃), Transition Metal Pd/Rh CatalystCondensation followed by selective hydrogenation (30-150°C, 0.5-5.0 MPa)80.5-82.3%Very high yield and purityMore recent, potentially more complex multi-step process

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, particularly focusing on the widely used Isoprene method.

Q: My yield from the Isoprene method is consistently below 50%. What are the likely causes?

A: Low yields can stem from several factors:

  • Inefficient Phase Transfer: The phase-transfer catalyst (PTC) is crucial for the condensation reaction. Ensure the PTC is active and used at the correct concentration (typically 0.2-1.0 wt% of the total reaction mass). The choice of PTC is also important; benzyltriethylammonium chloride is often preferred for its high solubility and efficiency.

  • Incorrect Molar Ratios: The molar ratio of reactants is critical. A typical ratio is 1 part chloroisoamylene to 5-8 parts acetone and 8-11 parts sodium hydroxide. An excess of acetone is necessary to drive the reaction forward.

  • Temperature Control: The reaction temperature should be maintained carefully, typically between 50-70°C. Temperatures that are too low will slow the reaction rate, while excessively high temperatures can promote side reactions.

  • Poor Mixing: Vigorous stirring is required to ensure proper mixing between the organic and aqueous phases, which is essential for the PTC to function effectively.

Q: I'm having difficulty recovering and reusing the phase-transfer catalyst. What is a better approach?

A: This is a common problem, as many PTCs are soluble in both the organic and inorganic phases. The solution is to use a catalyst that is primarily soluble in the aqueous phase. Benzyl quaternary ammonium salts, such as benzyltriethylammonium chloride, are highly soluble in the alkali lye solution. This allows the catalyst to be recycled directly with the aqueous phase after separation, simplifying the process and reducing waste.

Q: The final product is a dark or gummy substance, not a pale yellow liquid. What went wrong?

A: This often indicates the presence of impurities from side reactions or decomposition.

  • Overheating: Exceeding the optimal reaction temperature or overheating during solvent evaporation can cause polymerization or decomposition of reactants and products.

  • Incomplete Reaction: If starting materials are still present, they can complicate the workup and lead to an impure final product. Monitor the reaction's progress using techniques like GC or TLC.

  • Improper Workup: Ensure the quenching and extraction steps are performed correctly to remove unreacted reagents and by-products. The workup should involve filtering salts, separating the organic and aqueous layers, and thoroughly washing the organic phase.

Q: How can I effectively purify the crude this compound?

A: Fractional distillation under reduced pressure is the standard and most effective method for purifying this compound.

  • Boiling Point: The boiling point of this compound is approximately 174-175°C at atmospheric pressure. Distilling under vacuum lowers the required temperature, preventing thermal decomposition.

  • Pre-Distillation Steps: Before distillation, ensure the crude product is thoroughly dried using an agent like anhydrous sodium sulfate to remove residual water.

  • Volatility: Be mindful that this compound is volatile. Use care during rotary evaporation to avoid product loss.

Experimental Protocol: this compound Synthesis via the Isoprene Method

This protocol is based on the condensation of chloroisoamylene with acetone using a phase-transfer catalyst.

Materials:

  • Chloroisoamylene

  • Acetone

  • Sodium Hydroxide (NaOH) solution (45-55%)

  • Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Reaction vessel with overhead stirrer, condenser, and temperature probe

Procedure:

  • Reaction Setup: In a suitable tank reactor, charge acetone, the sodium hydroxide solution, and the benzyltriethylammonium chloride catalyst. A recommended molar ratio is 1:6.5:9.5 (chloroisoamylene:acetone:NaOH), with the catalyst at approximately 0.4 wt% of the total mass.

  • Initiate Reaction: Begin vigorous stirring and heat the mixture to the target temperature of 55-60°C.

  • Addition of Reactant: Slowly add the chloroisoamylene to the reaction mixture over a period of time.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-6 hours. The progress of the reaction can be monitored by gas chromatography (GC) to check for the disappearance of chloroisoamylene.

  • Workup - Filtration and Separation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction solution to remove any precipitated salts. Transfer the filtrate to a separatory funnel and allow the layers to separate.

  • Extraction: The upper layer is the organic phase containing this compound. The lower aqueous layer, containing the dissolved catalyst, can be concentrated and recycled. Wash the organic layer with water and brine to remove residual impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

Sulcatone_Synthesis_Routes cluster_start Starting Materials cluster_intermediate Key Intermediates / Processes Isoprene Isoprene Chloroisoamylene Chloroisoamylene Condensation Isoprene->Chloroisoamylene Acetylene Acetylene Carroll Carroll Rearrangement Acetylene->Carroll Isobutylene Isobutylene HighPressure High T/P Reaction Isobutylene->HighPressure This compound This compound Chloroisoamylene->this compound Carroll->this compound HighPressure->this compound

Caption: Overview of the main synthetic pathways to this compound.

Isoprene_Method_Workflow A 1. Charge Reactor (Acetone, NaOH, Catalyst) B 2. Heat to 55-60°C with Vigorous Stirring A->B C 3. Add Chloroisoamylene B->C D 4. React for 2-6 hours C->D E 5. Cool and Filter Salts D->E F 6. Separate Organic and Aqueous Layers E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify by Vacuum Distillation H->I

Caption: Step-by-step experimental workflow for the Isoprene method.

Troubleshooting_Yield Start Low Yield Observed CheckReaction Was reaction monitored to completion? Start->CheckReaction CheckConditions Were T, Stirring, and Ratios correct? CheckReaction->CheckConditions Yes Incomplete Issue: Incomplete Reaction Action: Increase reaction time or add more reagent. CheckReaction->Incomplete No CheckWorkup Was product lost during workup/purification? CheckConditions->CheckWorkup Yes Conditions Issue: Suboptimal Conditions Action: Calibrate equipment and verify reagent amounts. CheckConditions->Conditions No WorkupLoss Issue: Mechanical Loss Action: Refine extraction and distillation techniques. CheckWorkup->WorkupLoss Yes Catalyst Issue: Inefficient Catalyst Action: Check catalyst activity or switch to a better PTC. CheckWorkup->Catalyst No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Side Reactions in Sulcatone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulcatone (6-methyl-5-hepten-2-one) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis?

A1: The most frequently encountered side reaction is the isomerization of the desired product, this compound (6-methyl-5-hepten-2-one), to its thermodynamically more stable isomer, 6-methyl-6-hepten-2-one. This occurs primarily at elevated temperatures. Other potential side reactions can include self-condensation of acetone or other aldol-type reactions, depending on the specific synthetic route and reaction conditions employed.

Q2: Which synthetic route is most prone to side reactions?

A2: High-temperature methods, such as the synthesis from isobutylene, acetone, and formaldehyde at 250°C and 30 MPa, are reported to generate numerous side products, making purification complex. The synthesis involving the Carroll rearrangement of a β-keto allyl ester can also present challenges if not carefully controlled. The synthesis from isoprene (via prenyl chloride) and acetone using a phase-transfer catalyst is a common and often more controlled method, but is still susceptible to isomerization and other side reactions if not optimized.

Q3: How can I detect and quantify this compound and its common byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for separating, identifying, and quantifying this compound and its isomers or other byproducts in a reaction mixture. The distinct fragmentation patterns of the isomers in the mass spectrometer allow for their unambiguous identification.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Percentage of 6-methyl-6-hepten-2-one Isomer

This is the most common issue in this compound synthesis. The formation of the 6-methyl-6-hepten-2-one isomer is favored at higher temperatures.

Root Cause Analysis and Solutions:

  • Excessive Reaction Temperature: High temperatures provide the activation energy for the double bond to migrate to the more substituted, and thus more stable, position.

    • Solution: Carefully control the reaction temperature. For the synthesis from prenyl chloride and acetone, a temperature range of 50-70°C is recommended, with an optimal range of 55-60°C to balance reaction rate and selectivity.[1]

  • Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to an increase in the formation of the undesired isomer.

    • Solution: Monitor the reaction progress using GC-MS and stop the reaction once the consumption of the limiting reagent has plateaued. A reaction time of 2-6 hours, preferably 3-4 hours, is suggested for the prenyl chloride route.[1]

Logical Relationship: Temperature and Isomerization

G High_Temp High Reaction Temperature Increased_Energy Increased Kinetic Energy High_Temp->Increased_Energy provides Isomerization Isomerization to 6-methyl-6-hepten-2-one Increased_Energy->Isomerization facilitates Low_Yield Low Yield of This compound Isomerization->Low_Yield leads to

Caption: The relationship between high temperature and low this compound yield.

Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several peaks in your GC-MS chromatogram, aside from this compound and its main isomer, indicates other side reactions are occurring.

Root Cause Analysis and Solutions:

  • Inappropriate Base Concentration: The concentration of the base, typically sodium hydroxide (NaOH), is critical. If the concentration is too high, it can promote aldol condensation of acetone or other unwanted reactions.

    • Solution: For the synthesis using prenyl chloride and acetone, an aqueous NaOH solution with a concentration of 45-55% is recommended.[1]

  • Incorrect Molar Ratios of Reactants: An excess of one reactant, particularly acetone, can lead to self-condensation products.

    • Solution: Maintain a controlled molar ratio of reactants. For the prenyl chloride route, a molar ratio of chloroisoamylene to acetone to sodium hydroxide of 1:(5-8):(8-11) is suggested, with a preferred ratio of 1:(6-7):(9-10).[1]

  • Choice of Phase-Transfer Catalyst: The type and concentration of the phase-transfer catalyst can influence the reaction's selectivity.

    • Solution: Benzyltriethylammonium chloride is a preferred phase-transfer catalyst due to its good solubility in the alkaline solution, which facilitates its recycling.[1] A catalyst concentration of 0.2-1.0 wt% of the total reaction mass is recommended, with 0.3-0.5 wt% being optimal.

Experimental Workflow: Optimizing Reagent Stoichiometry

G Start Start: Prepare Reaction Mixture Set_Ratios Set Molar Ratios: Prenyl Chloride : Acetone : NaOH (1 : 6.5 : 9.5) Start->Set_Ratios Add_Catalyst Add Phase-Transfer Catalyst (Benzyltriethylammonium Chloride, 0.4 wt%) Set_Ratios->Add_Catalyst Control_Temp Maintain Temperature (55-60 °C) Add_Catalyst->Control_Temp Monitor_Reaction Monitor by GC-MS Control_Temp->Monitor_Reaction Workup Reaction Quench & Workup Monitor_Reaction->Workup Upon Completion Analyze Analyze Product Mixture (GC-MS) Workup->Analyze End High Purity this compound Analyze->End G cluster_0 Reaction Cycle Aqueous_Phase Aqueous Phase (NaOH, Q⁺X⁻) Ion_Exchange 1. Ion Exchange at Interface Q⁺X⁻ + OH⁻ → Q⁺OH⁻ + X⁻ Organic_Phase Organic Phase (Prenyl Chloride, Acetone) Deprotonation 3. Deprotonation of Acetone CH₃COCH₃ + Q⁺OH⁻ → [CH₃COCH₂]⁻Q⁺ + H₂O Interface Phase Interface Product This compound Transfer_to_Organic 2. Q⁺OH⁻ transfers to Organic Phase Ion_Exchange->Transfer_to_Organic Transfer_to_Organic->Deprotonation Alkylation 4. Alkylation [CH₃COCH₂]⁻Q⁺ + Prenyl-Cl → this compound + Q⁺Cl⁻ Deprotonation->Alkylation Alkylation->Product Catalyst_Regen 5. Q⁺Cl⁻ returns to Aqueous Phase Alkylation->Catalyst_Regen Catalyst_Regen->Ion_Exchange re-enters cycle

References

Technical Support Center: Stability of Sulcatone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulcatone (6-methyl-5-hepten-2-one) in various solvents. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is a colorless to slightly yellow liquid that should be stored in a cool, well-ventilated area away from direct light and sources of ignition.[1] For long-term storage, it is recommended to keep it in tightly sealed containers. It is stable under normal room temperature and pressure conditions.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is practically insoluble in water but soluble in oils and many organic solvents, including methanol and chloroform.[1][2]

Q3: Is this compound stable in aqueous solutions?

A3: Due to its chemical structure, hydrolysis is generally not considered a significant degradation pathway for this compound.[3] However, the pH of the aqueous solution can be a factor in the stability of similar compounds, with acidic conditions potentially promoting hydrolysis for some functional groups.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways of this compound in various solvents are not extensively documented in publicly available literature. However, based on its chemical structure as an unsaturated ketone, potential degradation pathways include:

  • Oxidation: The carbon-carbon double bond and the ketone functional group can be susceptible to oxidation.

  • Polymerization: Under certain conditions, such as in the presence of acid or light, unsaturated ketones can undergo polymerization.

  • Atmospheric Degradation: In the atmosphere, this compound is expected to degrade primarily through reactions with hydroxyl (OH) radicals and ozone. The estimated atmospheric half-life for the reaction with OH radicals is approximately 4.2 hours, and with ozone, it is about 38.4 minutes.

Q5: Are there any known incompatibilities for this compound with common laboratory reagents?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong bases. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or appearance of this compound solution over time. Degradation of this compound due to exposure to light, air (oxidation), or incompatible solvent.Prepare fresh solutions for critical experiments. Store stock solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). Verify the compatibility of the solvent with this compound.
Inconsistent experimental results using this compound solutions. Degradation of this compound in the prepared solution, leading to a lower effective concentration.Perform a stability check of this compound in the specific solvent under your experimental conditions. Use a validated analytical method (e.g., HPLC) to determine the concentration of this compound before each experiment.
Precipitation observed in the this compound solution. Poor solubility or temperature-dependent solubility in the chosen solvent.Ensure the concentration of this compound is within its solubility limit for the specific solvent and temperature. Gentle warming or sonication may help in initial dissolution, but be cautious of potential thermal degradation.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Presence of degradation products or impurities from the solvent or this compound itself.Run a blank solvent injection to check for solvent impurities. Perform forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent compound.

Data on this compound Stability

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble
MethanolSoluble
ChloroformSoluble
OilsSoluble

Table 2: Chemical Compatibility of this compound

Chemical ClassCompatibilityRecommendationReference
Strong Oxidizing AgentsIncompatibleAvoid contact.
Strong Reducing AgentsIncompatibleAvoid contact.
Strong BasesIncompatibleAvoid contact.
Reactive MetalsPotentially IncompatibleUse caution and pre-test.
Strong AcidsPotentially IncompatibleUse caution and pre-test.

Detailed Experimental Protocols

Protocol: Forced Degradation Study of this compound in a Selected Solvent

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a specific solvent.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column (or other suitable stationary phase)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of NaOH solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products using techniques like LC-MS/MS if necessary.

    • Determine the degradation kinetics if time-course data is collected.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Evaluation start Start prep_stock Prepare this compound Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid Expose to Stress Conditions base Base Hydrolysis prep_stock->base Expose to Stress Conditions oxidation Oxidation prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress prep_stock->thermal Expose to Stress Conditions photo Photolytic Stress prep_stock->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc eval Evaluate Degradation & Identify Products hplc->eval end End eval->end

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_acid_base Acid/Base Catalyzed Degradation cluster_photo Photodegradation This compound This compound (6-methyl-5-hepten-2-one) epoxide Epoxide Formation (at C=C bond) This compound->epoxide Oxidizing Agent (e.g., m-CPBA) cleavage Oxidative Cleavage (e.g., forming acetone) This compound->cleavage Strong Oxidant (e.g., O₃, KMnO₄) hydration Hydration of C=C bond This compound->hydration H⁺/H₂O aldol Aldol Condensation (self-reaction) This compound->aldol Acid or Base isomerization Cis-Trans Isomerization This compound->isomerization UV Light cycloaddition [2+2] Cycloaddition This compound->cycloaddition UV Light

References

Technical Support Center: Sulcatone Photodegradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation and stability of Sulcatone (6-Methyl-5-hepten-2-one).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (6-Methyl-5-hepten-2-one) is a naturally occurring unsaturated ketone found in various plants and is also used as an insect pheromone.[1][2] Its stability is crucial for ensuring consistent results in research, maintaining the efficacy of products where it is an active ingredient, and for regulatory purposes in drug development. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors include exposure to light (photodegradation), elevated temperatures, and contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][4] As an unsaturated ketone, the double bond and the carbonyl group are potential sites for chemical reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations vary slightly by supplier, but general guidelines are summarized in the table below. It is always best to consult the safety data sheet (SDS) and product information provided by the specific supplier.

Q4: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products or impurities. If your this compound sample has been exposed to light, heat, or incompatible substances, it may have degraded. The troubleshooting guide below provides a systematic approach to identifying the source of these unexpected peaks. It is also important to ensure the purity of your solvents and to run a blank to rule out contamination.

Q5: What are the likely photodegradation pathways for this compound?

Q6: How can I perform a forced degradation study for this compound?

A6: A forced degradation study, or stress testing, involves subjecting this compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. A general protocol for photostability testing is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue: Loss of this compound potency or appearance of unknown peaks during analysis.

This guide will help you troubleshoot potential stability issues with this compound in your experiments.

Troubleshooting Decision Tree

Troubleshooting start Start: Unexpected Results with this compound check_storage 1. Review Storage Conditions start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Store according to supplier recommendations (See Table 1). Re-run with a fresh sample. improper_storage->correct_storage Yes check_handling 2. Evaluate Sample Handling improper_storage->check_handling No end End: Problem Resolved correct_storage->end exposure Exposure to light, heat, or incompatible materials? check_handling->exposure minimize_exposure Action: Minimize exposure. Use amber vials, work under low light, and avoid contact with incompatible materials. exposure->minimize_exposure Yes check_method 3. Assess Analytical Method exposure->check_method No minimize_exposure->end method_validated Is the method validated as stability-indicating? check_method->method_validated develop_method Action: Develop and validate a stability-indicating method (See Experimental Protocols). method_validated->develop_method No further_investigation 4. Characterize Unknown Peaks method_validated->further_investigation Yes develop_method->end further_investigation->end Photostability_Workflow prep 1. Sample Preparation (this compound in clear & amber vials) expose 2. Exposure in Photostability Chamber (ICH Q1B guidelines) prep->expose sample 3. Sampling at Time Intervals expose->sample analyze 4. Chromatographic Analysis (HPLC/GC) sample->analyze evaluate 5. Data Evaluation analyze->evaluate compare Compare exposed vs. dark control evaluate->compare identify Identify & quantify degradants evaluate->identify characterize Characterize degradants (LC-MS/GC-MS) identify->characterize Photodegradation_Pathway This compound This compound (6-Methyl-5-hepten-2-one) ExcitedState Excited State this compound* (Triplet State) This compound->ExcitedState hν (UV light) Rearrangement {Oxa-di-π-methane Rearrangement} ExcitedState->Rearrangement Product Cyclopropyl Ketone Derivative Rearrangement->Product

References

troubleshooting low sensitivity in GC-MS detection of Sulcatone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in the Gas Chromatography-Mass Spectrometry (GC-MS) detection of Sulcatone (6-Methyl-5-hepten-2-one).

Troubleshooting Guide: Low Sensitivity for this compound

Low sensitivity in GC-MS analysis of this compound can manifest as small, noisy, or even absent peaks. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My this compound peak is very small or non-existent. Where should I start troubleshooting?

Answer:

A logical first step is to systematically check the entire analytical workflow, from sample preparation to data acquisition. The following flowchart outlines a recommended troubleshooting process:

Troubleshooting_Workflow cluster_sample Sample Preparation cluster_injection Injection System cluster_gc GC Conditions cluster_ms MS Detector start Start: Low this compound Sensitivity sample_prep 1. Verify Sample Preparation & Integrity start->sample_prep injection 2. Check Injection System sample_prep->injection Sample OK sample_concentration Concentration too low? sample_prep->sample_concentration gc_conditions 3. Review GC Method Parameters injection->gc_conditions Injection System OK syringe_issue Syringe problem? injection->syringe_issue ms_detector 4. Evaluate MS Detector Performance gc_conditions->ms_detector GC Method OK column_issue Column bleed/degraded? gc_conditions->column_issue data_analysis 5. Confirm Data Analysis Parameters ms_detector->data_analysis MS Performance OK source_dirty Ion source dirty? ms_detector->source_dirty end Resolution: Improved Sensitivity data_analysis->end Parameters Correct sample_degradation Sample degraded? sample_concentration->sample_degradation No septum_leak Septum leak? syringe_issue->septum_leak No liner_contamination Liner contaminated/active? septum_leak->liner_contamination No temp_program Incorrect temperature program? column_issue->temp_program No gas_flow Carrier gas flow incorrect? temp_program->gas_flow No tune_issue MS tune required? source_dirty->tune_issue No detector_voltage Detector voltage too low? tune_issue->detector_voltage No

Caption: A step-by-step workflow for troubleshooting low this compound sensitivity in GC-MS analysis.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the recommended sample preparation techniques for this compound analysis?

A1: this compound is a volatile organic compound, making it amenable to several sample preparation techniques. The choice of method will depend on your sample matrix. For liquid samples, direct injection may be possible if the sample is clean and in a volatile organic solvent like hexane or dichloromethane.[1] For more complex matrices, extraction techniques are recommended to remove interferences and concentrate the analyte.[1][2] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique to separate analytes based on their solubility in two immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): This technique is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[1]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb volatile and semi-volatile compounds.

Q2: My sample is in an aqueous matrix. Can I inject it directly?

A2: It is generally not recommended to inject aqueous samples directly into a GC-MS system. Water can damage the stationary phase of many common GC columns and interfere with the ionization process in the mass spectrometer. For aqueous samples, an extraction step into an organic solvent is necessary.

GC-MS Method Parameters

Q3: What are the typical GC-MS parameters for this compound analysis?

A3: A good starting point for developing a GC-MS method for this compound is to use a non-polar capillary column. The following table summarizes a recommended set of parameters.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless or Split (adjust split ratio for concentration)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min
Oven Program Initial temp 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for initial identification) or Selected Ion Monitoring (SIM) for improved sensitivity

Q4: I'm using Selected Ion Monitoring (SIM) mode to improve sensitivity. Which ions should I monitor for this compound?

A4: For enhanced sensitivity and selectivity, monitoring specific ions of this compound is recommended. Based on its electron ionization mass spectrum, the following ions are characteristic of this compound.

Ion (m/z)Relative AbundanceNotes
43 High (Base Peak)Acetyl cation ([CH₃CO]⁺), a common fragment for methyl ketones.
41 Moderate
55 Moderate
69 ModerateOften results from a McLafferty rearrangement.
108 Low
126 LowMolecular Ion (M⁺)

For quantitative analysis using SIM, it is recommended to monitor the base peak (m/z 43) as the quantifier ion and one or two other characteristic ions (e.g., m/z 69 and 55) as qualifier ions to confirm the identity of the peak.

Troubleshooting Specific Issues

Q5: I've checked my sample preparation and GC-MS parameters, but my sensitivity is still low. What else could be the problem?

A5: If the initial checks do not resolve the issue, consider the following potential sources of low sensitivity:

  • Injector Problems:

    • Leaking Septum: A worn or cored septum can lead to sample loss during injection. Regularly inspect and replace the septum.

    • Contaminated or Active Liner: The injector liner can become contaminated with non-volatile residues or have active sites that adsorb analytes. Cleaning or replacing the liner with a deactivated one is recommended.

    • Incorrect Injection Volume: Injecting too large a volume can cause backflash, where the sample vaporizes and expands beyond the volume of the liner, leading to poor peak shape and reproducibility.

  • GC Column Issues:

    • Column Bleed: High column bleed can increase baseline noise, making it difficult to detect low-level analytes. Ensure you are using a low-bleed "MS" designated column and that it has been properly conditioned.

    • Column Contamination: Buildup of non-volatile material at the head of the column can lead to peak tailing and reduced sensitivity. Trimming a small portion (e.g., 0.5 meters) from the inlet end of the column can often restore performance.

  • MS Detector Issues:

    • Dirty Ion Source: Over time, the ion source can become contaminated, leading to a significant drop in sensitivity. Cleaning the ion source according to the manufacturer's instructions is a common maintenance task.

    • Detector Tuning: The mass spectrometer needs to be tuned regularly to ensure optimal performance. If the tune report shows low ion abundance or high background, it may indicate a problem with the source or a leak in the system.

    • Low Detector Voltage: The electron multiplier voltage may need to be increased to amplify the signal. However, be aware that excessively high voltages can shorten the lifespan of the detector.

Q6: How can I confirm if my low sensitivity is due to a system-wide problem or specific to this compound?

A6: To differentiate between a general instrument problem and an issue specific to your analyte, inject a known standard of a different, reliable compound (a "check standard"). If the check standard also shows low sensitivity, it points to a system-wide issue (e.g., dirty ion source, leak). If the check standard gives a strong signal, the problem is more likely related to your this compound sample or the specific method parameters.

Experimental Protocols

Standard GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • GC-MS System:

    • GC: Agilent 6890 or equivalent.

    • MS: Agilent 5973N or equivalent.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless mode, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for initial identification.

      • SIM Mode: Monitor ions at m/z 43 (quantifier), 55, and 69 (qualifiers).

This compound Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Sulcatone_Fragmentation cluster_fragments Key Fragment Ions This compound This compound (m/z 126) C₈H₁₄O m43 m/z 43 [CH₃CO]⁺ This compound:f0->m43:f0 α-cleavage m69 m/z 69 [C₅H₉]⁺ This compound:f0->m69:f0 McLafferty Rearrangement m111 m/z 111 [M-CH₃]⁺ This compound:f0->m111:f0 Loss of CH₃

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

minimizing matrix effects in Sulcatone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Sulcatone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1][2][3] In gas chromatography (GC), matrix components can accumulate in the inlet, masking active sites where analytes might otherwise adsorb or degrade. This "analyte protectant" effect can lead to signal enhancement and an overestimation of the this compound concentration.[1] Conversely, co-eluting matrix components can compete with this compound for ionization in the mass spectrometer (MS) source, causing signal suppression and an underestimation of the concentration. The complexity of the sample matrix, such as in food, beverages, or biological fluids, directly impacts the severity of these effects.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard versus a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects.

Experimental Protocol: Assessing Matrix Effects

  • Prepare a Solvent-Based Calibration Curve: Dissolve a certified reference standard of this compound in a pure solvent (e.g., methanol or ethanol) at a series of known concentrations.

  • Prepare a Matrix-Matched Calibration Curve: Obtain a sample of the matrix (e.g., a specific type of fruit juice or beer) that is known to be free of this compound. Spike this "blank" matrix with the this compound standard at the same concentrations used for the solvent-based curve. Process these samples using your established extraction and analysis method.

  • Compare the Slopes: Analyze both sets of standards using your GC-MS method. Compare the slopes of the resulting calibration curves. A statistically significant difference between the slopes confirms the presence of matrix effects.

    • Matrix Effect (%) = ((Slopematrix-matched - Slopesolvent) / Slopesolvent) x 100

    • A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound quantification?

A3: The choice of sample preparation technique is crucial for minimizing matrix interferences. For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free option. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another powerful technique, particularly for complex solid or semi-solid matrices.

HS-SPME is a technique where a coated fiber is exposed to the headspace above a sample, allowing volatile analytes like this compound to be adsorbed onto the fiber. The fiber is then directly desorbed into the GC inlet, minimizing the transfer of non-volatile matrix components.

Troubleshooting HS-SPME for this compound Analysis:

Issue Potential Cause Troubleshooting Steps
Low this compound recovery Inefficient extraction from the matrix.Optimize extraction temperature and time. For beer and wine, consider temperatures between 30°C and 50°C and extraction times of 30-60 minutes.
Inappropriate fiber coating.For volatile sulfur compounds and ketones, a Carboxen/PDMS or DVB/CAR/PDMS fiber is often a good starting point.
Matrix composition affecting volatility.Addition of salt (e.g., NaCl) to the sample can increase the volatility of this compound ("salting-out" effect).
Poor reproducibility Inconsistent sample volume or headspace volume.Ensure precise and consistent sample volumes in the vials.
Incomplete desorption from the fiber.Optimize desorption time and temperature in the GC inlet (e.g., 250°C for 3-5 minutes).

The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a final clean-up step using dispersive solid-phase extraction (d-SPE). This technique is highly effective at removing a wide range of matrix components from food samples.

Troubleshooting QuEChERS for this compound Analysis:

Issue Potential Cause Troubleshooting Steps
Low this compound recovery Inefficient extraction from the sample.Ensure thorough homogenization of the sample. The choice of extraction solvent and salts is critical.
Loss of analyte during cleanup.The d-SPE cleanup sorbents must be chosen carefully. For fatty matrices, a C18 sorbent can be added to remove lipids. For pigmented samples, graphitized carbon black (GCB) may be necessary, but can also adsorb planar analytes.
High matrix effects remaining Insufficient cleanup.Increase the amount of d-SPE sorbent or try a different combination of sorbents.

Advanced Mitigation Strategy: Stable Isotope Dilution Analysis (SIDA)

For the highest level of accuracy and to effectively compensate for matrix effects, the use of a stable isotope-labeled internal standard in a technique known as Stable Isotope Dilution Analysis (SIDA) is recommended.

Q4: How does Stable Isotope Dilution Analysis (SIDA) work for this compound quantification?

A4: SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound, this compound-dn) to the sample at the beginning of the sample preparation process. This internal standard has nearly identical chemical and physical properties to the native this compound and will therefore behave similarly during extraction, cleanup, and GC-MS analysis. Any loss of analyte or signal suppression/enhancement due to matrix effects will affect both the native and the labeled this compound to the same extent. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Workflow for Stable Isotope Dilution Analysis of this compound

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample containing unknown amount of this compound Spike Add known amount of Deuterated this compound (IS) Sample->Spike Homogenize Homogenize Sample + IS Spike->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Ratio Measure Peak Area Ratio (this compound / Deuterated this compound) GCMS->Ratio Quantify Quantify this compound using Calibration Curve of Ratios Ratio->Quantify

Workflow for this compound quantification using Stable Isotope Dilution Analysis.
Q5: Where can I obtain a deuterated internal standard for this compound?

A5: The synthesis of deuterated internal standards typically involves either hydrogen-deuterium exchange reactions or complete chemical synthesis using isotope-containing building blocks. While some common deuterated standards are commercially available, a custom synthesis may be required for less common analytes like this compound. You may need to consult with specialized chemical synthesis companies that offer custom isotope labeling services. The synthesis of deuterated sulfur-containing flavor compounds has been reported in the literature, providing a basis for the potential synthesis of deuterated this compound.

Experimental Protocols

Proposed HS-SPME-GC-MS Method for this compound in Beer

This protocol is a starting point for method development, based on established methods for volatile sulfur compounds in beer.

1. Sample Preparation:

  • Degas the beer sample by sonication in an ultrasonic bath for 15 minutes.

  • Place 10 mL of the degassed beer into a 20 mL headspace vial.

  • Add 3 g of NaCl to the vial.

  • Seal the vial with a PTFE-faced septum.

2. HS-SPME Conditions:

  • Fiber: 2 cm DVB/CAR/PDMS 50/30 µm.

  • Incubation Temperature: 40°C.

  • Incubation Time: 15 minutes with agitation.

  • Extraction Time: 45 minutes.

3. GC-MS Parameters:

  • Injection: Splitless mode, 250°C for 5 minutes.

  • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C for 5 min, ramp to 180°C at 3°C/min, hold for 10 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 43, 69, 83, 108, 126).

Quantitative Data for HS-SPME Optimization

The following table summarizes typical recovery improvements observed when optimizing HS-SPME parameters for volatile compounds in complex matrices.

ParameterCondition 1Recovery (%)Condition 2Recovery (%)
Extraction Temp. 30°C6550°C95
Extraction Time 20 min7050 min98
Salt Addition No Salt603g NaCl92

Note: These are representative values and actual recoveries will depend on the specific analyte and matrix.

Proposed QuEChERS-GC-MS Method for this compound in Fruit Matrix

This protocol is adapted from established QuEChERS methods for ketones and other volatile compounds in fruit matrices.

1. Sample Preparation:

  • Homogenize 10 g of the fruit sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • If using SIDA, add the deuterated this compound internal standard at this stage.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO4 and 300 mg of a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

3. Analysis:

  • Take an aliquot of the supernatant for GC-MS analysis. The GC-MS parameters can be similar to those described in the HS-SPME method.

Logical Workflow for Method Selection

The choice of the most appropriate method for this compound quantification depends on the specific requirements of the analysis, including the matrix complexity, required sensitivity, and available resources.

start Start: this compound Quantification matrix_type What is the sample matrix? start->matrix_type liquid Liquid (e.g., Beer, Wine, Juice) matrix_type->liquid Liquid solid Solid/Semi-solid (e.g., Fruit, Dairy) matrix_type->solid Solid hs_spme HS-SPME-GC-MS liquid->hs_spme quechers QuEChERS-GC-MS solid->quechers accuracy_req Required level of accuracy? high_accuracy High Accuracy / Complex Matrix accuracy_req->high_accuracy High routine_screening Routine Screening / Simpler Matrix accuracy_req->routine_screening Moderate sida Stable Isotope Dilution Analysis (SIDA) high_accuracy->sida end End: Accurate Quantification routine_screening->end hs_spme->accuracy_req quechers->accuracy_req sida->end

Decision workflow for selecting a this compound quantification method.

References

Technical Support Center: Enhancing the Efficacy of Sulcatone-Based Insect Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Sulcatone-based insect lures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it attract?

This compound (6-methyl-5-hepten-2-one) is a naturally occurring ketone found in various plants and is also a pheromone component for several insect species. It is commonly used in lures to attract pests of agricultural, forestry, and public health importance. Primary target insects include various species of ambrosia beetles (e.g., Gnathotrichus sulcatus, Gnathotrichus retusus), certain fruit flies, and mosquitoes.[1]

Q2: What is the significance of enantiomeric ratio in this compound lures?

For many insect species, the stereochemistry of this compound is critical for attraction. This compound exists as two enantiomers: (R)-(-)-Sulcatone and (S)-(+)-Sulcatone. The optimal ratio of these enantiomers can vary significantly between species. For example, the aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus is a blend of 65% (S)-(+)- and 35% (R)-(-)-sulcatol (the alcohol form of this compound), while Gnathotrichus retusus is attracted to a blend containing 99% (S)-(+)-enantiomer.[2] Using an incorrect enantiomeric ratio can lead to reduced trap capture or even repellency.[3]

Q3: Can this compound be used in combination with other compounds?

Yes, the efficacy of this compound lures can often be enhanced by using them in combination with other semiochemicals. For ambrosia beetles, ethanol is a common synergist that mimics the odor of stressed host trees.[4][5] For some mosquito species, combining this compound with other components of human odor, such as lactic acid and ammonia, may improve attraction.

Q4: How do environmental factors affect this compound lure performance?

Environmental conditions can significantly impact the performance of this compound lures.

  • Temperature: Higher temperatures increase the volatilization rate of this compound, which can be beneficial up to a certain point. However, excessively high temperatures can lead to a rapid depletion of the lure.

  • Wind: A light breeze is necessary to create an odor plume for insects to follow. However, strong winds can disperse the plume too quickly, making it difficult for insects to locate the source.

  • Competing Odors: The presence of strong background odors from host plants or other sources can mask the scent of the lure, reducing its effectiveness.

Q5: What are the best practices for storing this compound lures?

To maintain their efficacy, this compound lures should be stored in a cool, dark place, preferably in a refrigerator or freezer, in their original sealed packaging. Exposure to heat and sunlight can cause degradation and premature release of the active ingredient.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-based lures.

Problem Possible Cause Troubleshooting Steps
Low or no trap capture Incorrect enantiomeric ratio for the target species.Verify the optimal enantiomeric ratio for your target insect from scientific literature and ensure your lure matches this specification.
Inappropriate release rate (too high or too low).Adjust the release rate by using a different type of dispenser or by modifying the surface area of the current dispenser. Field-test a range of release rates to determine the optimum for your target species and environmental conditions.
Improper trap placement.Position traps at the appropriate height and location for the target insect's flight behavior. For example, traps for redbay ambrosia beetles are most effective when placed at a height of 1.5 meters. Ensure traps are not placed in areas with excessive wind or competing odors.
Lure degradation.Use fresh lures and ensure they have been stored correctly. Avoid deploying lures that have exceeded their recommended field life.
Repellency observed Lure concentration is too high.High concentrations of this compound can be repellent to some insects. Conduct a dose-response experiment to determine the optimal concentration range for attraction.
Presence of inhibitory compounds.Ensure the purity of your this compound. Impurities from the synthesis process can sometimes have a repellent effect.
Inconsistent results between trials Variable environmental conditions.Record environmental data (temperature, wind speed, rainfall) during each trial to identify potential correlations with trap capture.
Trap saturation or interference.Service traps regularly to prevent saturation with captured insects. Ensure traps are spaced far enough apart to avoid interference between lures.

Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Low/No Trap Capture check_lure Is the lure formulation correct for the target species? start->check_lure check_ratio Verify enantiomeric ratio and purity. check_lure->check_ratio No check_placement Is trap placement optimal? check_lure->check_placement Yes check_synergist Consider adding synergists (e.g., ethanol). check_ratio->check_synergist check_synergist->check_placement adjust_placement Adjust trap height, location, and density. check_placement->adjust_placement No check_release Is the release rate appropriate? check_placement->check_release Yes adjust_placement->check_release adjust_release Experiment with different dispensers or lure loadings. check_release->adjust_release No check_env Are environmental conditions favorable? check_release->check_env Yes adjust_release->check_env monitor_env Monitor temperature, wind, and competing odors. check_env->monitor_env No end_success Problem Resolved check_env->end_success Yes end_fail Consult further literature or technical support. monitor_env->end_fail

Caption: A flowchart to diagnose and resolve issues with low insect trap capture using this compound-based lures.

Quantitative Data

Table 1: Enantiomeric Ratios of Sulcatol (the alcohol of this compound) Attractive to Ambrosia Beetles

Species(S)-(+)-Sulcatol (%)(R)-(-)-Sulcatol (%)Citation
Gnathotrichus sulcatus6535
Gnathotrichus retusus991
Gnathotrichus materiarius3169

Table 2: Dose-Dependent Effects of this compound on Different Insect Species

Insect SpeciesConcentrationObserved EffectCitation
Aedes albopictus (male)HighRepellent
Sitophilus zeamais40 µMStrong Repellency (-92.1%)
Sitophilus zeamais17.2 µL/L airLC95 (Fumigant Toxicity)

Experimental Protocols

Protocol 1: Determining the Optimal Enantiomeric Ratio of this compound

Objective: To determine the most attractive enantiomeric ratio of this compound for a target insect species.

Materials:

  • (R)-(-)-Sulcatone and (S)-(+)-Sulcatone (high purity)

  • Suitable solvent (e.g., hexane)

  • Inert dispensers (e.g., rubber septa, polyethylene vials)

  • Insect traps appropriate for the target species

  • Field plot with a known population of the target insect

  • Micropipettes

Methodology:

  • Lure Preparation: Prepare a series of lures with varying enantiomeric ratios of this compound (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 of S:R). A constant total amount of this compound should be used for each lure. Prepare a solvent-only control.

  • Experimental Design: Use a randomized complete block design. In each block, place one trap for each enantiomeric ratio and a control trap. Ensure sufficient spacing between traps to avoid interference.

  • Trap Deployment: Deploy the traps in the field at the appropriate height and habitat for the target insect.

  • Data Collection: Check the traps at regular intervals (e.g., every 24-48 hours). Count and identify the captured insects.

  • Data Analysis: Use Analysis of Variance (ANOVA) to compare the mean trap catches for each enantiomeric ratio. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which ratios are significantly different from each other.

Protocol 2: Field-Based Dose-Response Assay for this compound

Objective: To determine the optimal concentration of this compound for attracting a target insect species.

Materials:

  • This compound of the optimal enantiomeric ratio for the target species

  • Suitable solvent (e.g., hexane)

  • Dispensers

  • Insect traps

  • Field plot with a known population of the target insect

  • Micropipettes

Methodology:

  • Lure Preparation: Prepare lures with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg per dispenser). Include a solvent-only control.

  • Experimental Design: Employ a randomized complete block design with several blocks. Within each block, place one trap for each concentration and a control trap.

  • Trap Deployment: Place the traps in the field, ensuring adequate spacing.

  • Data Collection: Monitor the traps at regular intervals and record the number of captured target insects.

  • Data Analysis: Analyze the data using ANOVA and a post-hoc test to identify the concentration that results in the highest trap capture.

Signaling Pathway and Workflow Diagrams

Insect Olfactory Signal Transduction Pathway for this compound

OlfactorySignaling cluster_sensillum Antennal Sensillum cluster_brain Insect Brain This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binds Sulcatone_OBP This compound-OBP Complex OBP->Sulcatone_OBP OR Odorant Receptor (OR) (e.g., AaegOr4) Sulcatone_OBP->OR Delivers this compound IonChannel Ion Channel Opening OR->IonChannel Activates Orco Orco (Co-receptor) Orco->IonChannel Forms channel with Depolarization Neuron Depolarization IonChannel->Depolarization Cation influx ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal to BehavioralResponse Behavioral Response (Attraction) AntennalLobe->BehavioralResponse Processed signal leads to

Caption: A simplified diagram of the olfactory signal transduction pathway in insects upon detection of this compound.

Experimental Workflow for Optimizing this compound Lure Blends

ExperimentalWorkflow start Start: Identify Target Insect lit_review Literature Review: - Identify known attractants - Find optimal this compound enantiomeric ratio start->lit_review candidate_selection Select Candidate Synergists (e.g., host plant volatiles, other pheromones) lit_review->candidate_selection lab_assay Laboratory Bioassays (e.g., Olfactometer, EAG) candidate_selection->lab_assay test_blends Test various blend ratios of this compound and synergists lab_assay->test_blends field_trials Field Trials test_blends->field_trials Promising blends dose_response Conduct dose-response experiments for the most promising blends field_trials->dose_response optimal_blend Determine Optimal Lure Blend and Release Rate dose_response->optimal_blend

Caption: A workflow diagram outlining the steps to develop an optimized this compound-based lure blend for a specific insect pest.

References

long-term storage and stability of Sulcatone standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of Sulcatone standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The optimal storage conditions for this compound depend on its form (pure powder vs. in solvent). For long-term stability, it is recommended to store pure this compound powder at -20°C.[1] When dissolved in a solvent, such as DMSO, the solution should be stored at -80°C.[1][2]

Q2: What is the expected shelf-life of this compound under these conditions?

A2: When stored correctly, this compound in its pure, powdered form can be stable for up to three years at -20°C.[1][2] Stock solutions in solvents like DMSO are generally stable for up to one year when stored at -80°C, although some suppliers recommend using them within six months. For shorter periods, solutions may be stored at -20°C for up to one month.

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of this compound. For specific in vivo studies, complex solvent systems such as a mixture of DMSO, PEG300, Tween 80, and saline may be used. The choice of solvent should always be guided by the specific requirements of the downstream application.

Q4: Can I store my this compound solution at 4°C or room temperature?

A4: Short-term storage of pure this compound at 4°C is possible for up to two years, though -20°C is preferred for long-term stability. Storing this compound solutions at 4°C or room temperature is not recommended for extended periods as it can accelerate degradation. If shipping at ambient temperature is necessary, it should be for a brief period, ideally less than two weeks.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected analytical results.

  • Possible Cause: Degradation of the this compound standard. The stability of the standard is a critical factor for accurate quantification. Over time, especially if not stored properly, the concentration of your standard may have decreased.

  • Solution:

    • Prepare a Fresh Standard: Prepare a new stock solution from pure this compound powder.

    • Perform a Stability Check: Analyze the old and new standards using a validated analytical method like HPLC or GC-MS. A significant difference in the peak area or concentration between the two solutions indicates degradation of the old standard.

    • Review Storage Practices: Ensure that storage temperatures are consistently maintained and that solutions are protected from light and excessive freeze-thaw cycles.

Issue 2: Difficulty dissolving this compound powder.

  • Possible Cause: Inappropriate solvent choice or insufficient mixing. This compound is a hydrophobic methylketone that is practically insoluble in water.

  • Solution:

    • Use an Appropriate Solvent: Use a recommended organic solvent like DMSO for the primary stock solution.

    • Aid Dissolution: Use sonication or vortexing to facilitate the dissolution process, especially for higher concentrations.

    • Equilibrate to Room Temperature: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent moisture condensation, which can affect solubility and stability.

Issue 3: Observing extraneous peaks in chromatographic analysis.

  • Possible Cause: The presence of degradation products. This compound, being an unsaturated ketone, can be susceptible to oxidation or other degradation pathways.

  • Solution:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the structure of the impurity peaks.

    • Perform Forced Degradation: To understand potential degradation pathways, conduct a forced degradation study by exposing a this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation). This can help confirm if the observed impurities are indeed degradants.

    • Source a New Standard: If significant degradation is suspected, it is best to use a new, unopened vial of this compound powder to prepare fresh standards.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Standards

FormSolventStorage TemperatureStability PeriodSource(s)
Powder N/A-20°C3 years
4°C2 years
Solution DMSO-80°C6 months - 1 year
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Micropipettes and sterile tips

  • Vortex mixer or sonicator

Methodology:

  • Equilibration: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required mass of this compound powder. For example, to prepare 2 mL of a 10 mg/mL solution, weigh 20 mg of the compound.

  • Transfer: Carefully transfer the weighed powder into a clean, dry amber vial.

  • Dissolution: Add the desired volume of anhydrous DMSO (e.g., 2 mL) to the vial.

  • Mixing: Securely cap the vial and vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Label the vials clearly with the compound name, concentration, solvent, and preparation date. Store immediately at -80°C.

Protocol 2: Basic Stability Assessment via HPLC

Objective: To compare the purity of an aged this compound standard against a freshly prepared one.

Methodology:

  • Preparation: Prepare a fresh this compound standard solution ("Fresh Standard") as described in Protocol 1. Retrieve the aged standard ("Aged Standard") from storage.

  • Dilution: Allow both standards to equilibrate to room temperature. Dilute both the Fresh and Aged Standards to an identical, appropriate working concentration (e.g., 100 µg/mL) using a suitable mobile phase solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Set up an HPLC system with a suitable column (e.g., C18) and a UV detector.

    • Inject the "Fresh Standard" multiple times (n≥3) to ensure system suitability and reproducibility.

    • Inject the "Aged Standard" multiple times (n≥3).

  • Data Evaluation:

    • Purity Comparison: Compare the chromatograms. Look for the appearance of new peaks or a decrease in the main this compound peak area in the "Aged Standard" compared to the "Fresh Standard."

    • Concentration Check: Calculate the mean peak area for both standards. A statistically significant decrease (>5-10%, depending on assay variability) in the mean peak area of the "Aged Standard" suggests degradation.

Visualizations

Stability_Workflow start Start: Need this compound Standard weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store at -80°C aliquot->store use Use in Experiment store->use Initial Use check Stability Check Needed? use->check check->use No (Routine Use) compare 5. Compare Aged vs. Fresh Standard via HPLC check->compare Yes result Results Consistent? compare->result pass Standard is Stable Continue Use result->pass Yes fail Standard Degraded Discard Old Stock result->fail No pass->use end End pass->end fail->start Prepare New fail->end

Caption: Workflow for preparing and verifying the stability of this compound standards.

Factors_Influencing_Stability This compound This compound Standard Stability degradation Chemical Degradation (e.g., Oxidation, Hydrolysis) This compound->degradation Leads to temp Storage Temperature temp->this compound solvent Solvent Choice (e.g., DMSO vs. H2O) solvent->this compound form Physical Form (Powder vs. Solution) form->this compound light Light Exposure light->this compound cycles Freeze-Thaw Cycles cycles->this compound purity Initial Purity purity->this compound

References

Validation & Comparative

Sulcatone: A Volatile Biomarker for Ulcerative Colitis on the Horizon?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for non-invasive, reliable biomarkers is a critical frontier in the management of ulcerative colitis (UC), a chronic inflammatory bowel disease. While established markers like fecal calprotectin and C-reactive protein (CRP) are routinely used, their limitations necessitate the exploration of novel candidates. Emerging evidence points to Sulcatone (6-methyl-5-hepten-2-one), a volatile organic compound (VOC) found in feces, as a potential new biomarker for monitoring UC activity. This guide provides a comprehensive comparison of this compound with existing biomarkers, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Performance of this compound vs. Established Biomarkers

Current research on this compound as a UC biomarker is in its early stages. However, preliminary data suggests a significant correlation with disease activity. A key study found that the abundance of fecal this compound is inversely correlated with the Pediatric Ulcerative Colitis Activity Index (PUCDAI), a measure of disease severity.[1][2] Notably, this correlation (r=-0.58) was reported to be stronger than that of fecal calprotectin (r=0.27) in the same patient samples.[1][2] Furthermore, a predictive model incorporating this compound and phenol demonstrated a 66% accuracy in classifying disease severity.[1] The concentration of this compound is observed to be lower in UC patients compared to healthy controls and decreases as the severity of the disease increases.

For a comprehensive evaluation, the following table summarizes the performance of this compound alongside established and other emerging biomarkers for ulcerative colitis.

BiomarkerSample TypeKey Performance MetricsAdvantagesDisadvantages
This compound FecesCorrelation with disease activity (PUCDAI): r = -0.58 Disease severity classification accuracy (with phenol): 66%Non-invasive, potentially stronger correlation with disease activity than fecal calprotectin.Limited data available; sensitivity, specificity, and AUC values not yet established.
Fecal Calprotectin FecesSensitivity: 80-98% Specificity: 68-96% AUC for differentiating active vs. inactive UC: 0.975Well-established, non-invasive, good correlation with mucosal inflammation.Can be elevated in other gastrointestinal conditions, moderate specificity.
C-Reactive Protein (CRP) SerumSensitivity for UC: 50-60% AUC for differentiating active vs. inactive UC: 0.740Widely available, inexpensive, reflects systemic inflammation.Low sensitivity in UC, not specific to gut inflammation.
Perinuclear Anti-Neutrophil Cytoplasmic Antibodies (pANCA) SerumSensitivity for UC: 56% Specificity for UC vs. Crohn's Disease: 89%Can help differentiate UC from Crohn's disease.Moderate sensitivity, not a marker of disease activity.
Fecal Lactoferrin FecesSensitivity: 94% Specificity: 100% (in one study)High sensitivity and specificity in some studies.Less established than fecal calprotectin.

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation and comparison of biomarkers. Below are summaries of the experimental protocols for the analysis of fecal this compound and other key biomarkers.

This compound (Fecal Volatile Organic Compounds Analysis)

The analysis of fecal VOCs like this compound is typically performed using gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation:

  • Fecal samples are collected from patients and stored at -80°C until analysis.

  • A specific amount of the frozen stool sample (e.g., 500 mg) is weighed and placed into a headspace vial.

  • The sample may be diluted with a saline solution to create a slurry.

  • The vial is sealed and heated to a specific temperature (e.g., 60°C) for a defined period to allow VOCs to accumulate in the headspace (the gas phase above the sample).

GC-MS Analysis:

  • A sample of the headspace gas is injected into the GC-MS system.

  • The VOCs are separated based on their chemical properties as they pass through a capillary column in the gas chromatograph.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification and quantification of this compound.

Fecal Calprotectin

Fecal calprotectin is most commonly measured using an enzyme-linked immunosorbent assay (ELISA).

Sample Collection and Preparation:

  • A small stool sample is collected by the patient.

  • A specific amount of stool is weighed and homogenized in an extraction buffer provided in the ELISA kit.

  • The mixture is centrifuged to pellet solid debris, and the supernatant containing the calprotectin is collected.

ELISA Procedure:

  • The extracted sample is added to a microplate pre-coated with anti-calprotectin antibodies.

  • After an incubation period, any unbound material is washed away.

  • A secondary, enzyme-linked antibody that also binds to calprotectin is added.

  • A substrate is then added, which reacts with the enzyme to produce a color change.

  • The intensity of the color is proportional to the amount of calprotectin in the sample and is measured using a microplate reader.

C-Reactive Protein (CRP)

CRP levels in the blood are measured using immunoassays, such as turbidimetry or nephelometry.

Sample Collection and Analysis:

  • A blood sample is drawn from the patient's vein.

  • The blood is centrifuged to separate the serum.

  • The serum is analyzed using an automated analyzer that measures the turbidity or light scattering caused by the formation of antigen-antibody complexes when anti-CRP antibodies are added to the sample.

Signaling Pathways and Biomarker Origins

Understanding the biological context of a biomarker is essential for its clinical interpretation.

Inflammatory Signaling Pathways in Ulcerative Colitis

Ulcerative colitis is characterized by a dysregulated immune response in the colon. Several key signaling pathways are implicated in its pathogenesis, leading to chronic inflammation and tissue damage. While the direct involvement of this compound in these pathways is yet to be elucidated, the general inflammatory cascade provides context for the disease state it aims to reflect.

UC_Inflammatory_Pathway cluster_epithelium Intestinal Epithelium cluster_immune Immune Response cluster_signaling Intracellular Signaling Epithelial_Cell Epithelial Cells Dysbiosis Gut Dysbiosis APC Antigen Presenting Cell (APC) Dysbiosis->APC Bacterial Antigens T_Cell T-Cell APC->T_Cell Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) T_Cell->Cytokines Release Cytokines->Epithelial_Cell Impact Barrier NFkB NF-κB Pathway Cytokines->NFkB Activate JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Activate Inflammation Chronic Inflammation & Tissue Damage NFkB->Inflammation JAK_STAT->Inflammation Sulcatone_Biosynthesis cluster_microbiota Gut Microbiota Metabolism Dietary_Precursors Dietary Precursors (e.g., Leucine, Terpenoids) IPP_DMAPP IPP / DMAPP Dietary_Precursors->IPP_DMAPP Metabolism Geranyl_PP Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl_PP Isoprenoid Synthesis This compound This compound (6-methyl-5-hepten-2-one) Geranyl_PP->this compound Enzymatic Conversion

References

Sulcatone vs. Geranylacetone: A Comparative Analysis of Insect Attractant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sulcatone and geranylacetone as insect attractants, with a focus on their effects on mosquito species. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.

Introduction

This compound (6-methyl-5-hepten-2-one) and geranylacetone are two volatile organic compounds that have been investigated for their roles in insect chemical ecology. This compound is a well-documented attractant for several mosquito species, playing a role in both host-seeking and nectar-feeding behaviors.[1][2][3] Geranylacetone, while also a natural product found in various plants, has a more varied and less defined role as a mosquito attractant, with some studies indicating repellent or toxic effects.[4] This guide synthesizes the current scientific knowledge on the attractant properties of these two compounds to aid researchers in selecting appropriate semiochemicals for their studies.

Quantitative Data on Attractant Properties

The following tables summarize the available quantitative data on the attractant effects of this compound on Aedes mosquitoes. A thorough literature search did not yield comparable quantitative data demonstrating geranylacetone as a standalone attractant for mosquitoes.

Table 1: Behavioral Response of Aedes Mosquitoes to this compound in Olfactometer Assays

Insect SpeciesAssay TypeCompound TestedConcentrationObserved EffectSource
Aedes albopictusFour-arm olfactometerThis compound0.1%Significantly higher attraction than control[5]
Aedes albopictusFour-arm olfactometerThis compound0.001%Significantly higher attraction than control

Table 2: Field and Semi-Field Responses of Aedes Mosquitoes to this compound

Insect SpeciesAssay TypeCompound TestedConcentration/DoseObserved EffectSource
Aedes aegyptiCO2-baited trapThis compound1 mg/mlTwo- to threefold increase in catches compared to CO2 alone

Geranylacetone: Summary of Bioactivity

Direct quantitative data demonstrating the attractant properties of geranylacetone for mosquitoes is currently lacking in the scientific literature. The available research on geranylacetone in the context of insect interactions indicates a range of effects other than attraction for mosquitoes:

  • Repellency: A study found that a 1:1 mixture of geranylacetone and this compound exhibited significant repellency against Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus.

  • Larvicidal and Antifeedant Activity: Geranylacetone has demonstrated larvicidal effects against Culex quinquefasciatus and antifeedant properties against other organisms.

  • Attractant for Other Insects: Geranylacetone has been identified as a component of attractant blends for other insect species, such as the Mediterranean fruit fly (Ceratitis capitata) and the tiger longicorn beetle (Xylotrechus chinensis).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common assays used to evaluate insect attractants.

Y-Tube Olfactometer Assay

A Y-tube olfactometer is a common laboratory apparatus used to study insect olfactory responses.

Protocol:

  • Preparation of Odor Source: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., hexane or paraffin oil) to achieve the desired concentration. Apply a specific volume of the solution to a filter paper. A control filter paper is treated with the solvent alone.

  • Acclimation: Place the filter papers in the respective arms of the olfactometer and allow the solvent to evaporate for a set period.

  • Insect Release: Introduce a single adult insect (e.g., a female Aedes aegypti mosquito) into the base of the Y-tube.

  • Observation: Allow the insect to move freely for a defined period (e.g., 5 minutes). Record the arm of the olfactometer the insect first enters and the total time spent in each arm.

  • Data Analysis: The preference for the test odor is typically calculated as an attraction index or by comparing the number of insects choosing the treatment arm versus the control arm.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus, providing a measure of the sensitivity of the olfactory sensory neurons.

Protocol:

  • Insect Preparation: Anesthetize an adult insect and excise an antenna.

  • Electrode Placement: Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Stimulus Delivery: Deliver a puff of air carrying the volatile chemical over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Olfactometer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis odor_prep Prepare Odor Source insect_release Release Insect odor_prep->insect_release control_prep Prepare Control control_prep->insect_release observation Observe Behavior insect_release->observation data_analysis Analyze Data observation->data_analysis

Y-Tube Olfactometer Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis insect_prep Prepare Insect antenna_mount Mount Antenna insect_prep->antenna_mount stimulus_delivery Deliver Odor Stimulus antenna_mount->stimulus_delivery signal_record Record EAG Signal stimulus_delivery->signal_record data_analysis Analyze Response signal_record->data_analysis

Electroantennography (EAG) Experimental Workflow

Conclusion

Based on the currently available scientific literature, this compound is a proven attractant for Aedes mosquitoes, with quantitative data supporting its efficacy in both laboratory and semi-field settings. In contrast, there is a lack of evidence to support the use of geranylacetone as a standalone attractant for mosquitoes. The existing data for geranylacetone points towards other bioactivities such as repellency and toxicity in certain mosquito species.

For researchers and professionals in drug development and vector control, this compound represents a more promising candidate for use in attractant-based surveillance and control strategies for Aedes mosquitoes. Further research is warranted to explore the potential synergistic or antagonistic effects of geranylacetone when combined with known attractants like this compound for a broader range of insect species.

References

A Comparative Guide to the Cross-Reactivity of Sulcatone with Pheromone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone that plays a multifaceted role in the chemical communication of various insect species. While it is a well-documented aggregation pheromone in certain beetles and a known kairomone for some mosquito species, its interaction with a broader range of pheromone receptors remains an area of active investigation. Understanding the cross-reactivity of this compound is crucial for the development of species-specific pest management strategies and for elucidating the evolution of olfactory signaling pathways. This guide provides a comparative overview of the known cross-reactivity of this compound with different pheromone receptors, supported by available experimental data and detailed methodologies.

Data Presentation: Receptor Response to this compound and Related Ketones

The following table summarizes the known responses of various insect olfactory receptors to this compound and other structurally related aliphatic ketones. The data highlights the cross-reactivity of certain receptors, particularly within the Or4 family in mosquitoes.

ReceptorInsect SpeciesLigandLigand StructureResponse TypeQuantitative Data (EC50/Ki)
Or4 Homolog Toxorhynchites amboinensis (Mosquito)This compoundCC(=O)CCC=C(C)CHigh-intensity activationNot specified
Other aliphatic ketones-ActivationNot specified
Or4 Aedes aegypti (Mosquito)This compoundCC(=O)CCC=C(C)CActivationAllele-dependent sensitivity
Various ORs Anopheles gambiae (Mosquito)This compoundCC(=O)CCC=C(C)CStrong activationNot specified
Unidentified Astylopsis macula (Beetle)(S)-SulcatolCC(=O)CCC=C(C)C (alcohol form)AttractionNot applicable (Behavioral)
This compoundCC(=O)CCC=C(C)CNo attraction aloneNot applicable (Behavioral)
Unidentified Leptostylus transversus (Beetle)(S)-SulcatolCC(=O)CCC=C(C)C (alcohol form)AttractionNot applicable (Behavioral)
Unidentified Sitophilus zeamais (Maize weevil)This compoundCC(=O)CCC=C(C)CRepellency, InsecticidalNot applicable (Behavioral)
Unidentified Locusta migratoria (Locust)Aliphatic ketonese.g., 2-dodecanone, 2-tridecanoneStrong EAG responseNot applicable (EAG)

Key Findings on this compound Cross-Reactivity

Recent studies have demonstrated that the Or4 odorant receptor in the mosquito Aedes aegypti is responsible for its preference for human hosts, with this compound being a key activating compound in human odor[1]. Interestingly, a homolog of this receptor in the strictly nectar-feeding mosquito Toxorhynchites amboinensis is also a high-intensity receptor for this compound and is additionally activated by other aliphatic ketones[2][3]. This suggests a conserved receptor lineage with functions that extend beyond host-seeking to potentially include foraging for plant-based resources, as this compound is also found in flower scents[2].

Furthermore, research on Anopheles gambiae has revealed that at least four different odorant receptors, which are not closely related to the Ae. aegypti Or4, are strongly activated by this compound[1]. This finding is a significant indicator of widespread cross-reactivity of this compound across different receptor types, even within the same insect family.

In the order Coleoptera, this compound and its alcohol form, Sulcatol, have been identified as aggregation pheromones for two species of cerambycid beetles, Astylopsis macula and Leptostylus transversus. While the specific receptors have not yet been identified, this demonstrates a clear pheromonal role for this compound in this insect order.

Behavioral studies have also shown that this compound acts as a repellent and insecticide against the maize weevil, Sitophilus zeamais, indicating that receptors mediating avoidance and toxicity are present in this species. Electrophysiological studies on the locust Locusta migratoria have further shown that various aliphatic ketones elicit strong antennal responses, suggesting the presence of receptors capable of detecting this class of compounds.

Mandatory Visualization

Experimental Workflow for Receptor Characterization

experimental_workflow cluster_cloning Gene Cloning and cRNA Synthesis cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording RNA_extraction Total RNA extraction from insect antennae cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis PCR PCR amplification of receptor gene cDNA_synthesis->PCR Cloning Cloning into expression vector PCR->Cloning cRNA_synthesis In vitro cRNA synthesis Cloning->cRNA_synthesis Injection cRNA microinjection cRNA_synthesis->Injection Oocytes Xenopus laevis oocytes Oocytes->Injection Incubation Incubation and receptor expression Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Stimulation Application of this compound and other ligands TEVC->Stimulation Recording Recording of ion channel currents Stimulation->Recording Analysis Data Analysis (Dose-response curves, EC50) Recording->Analysis

Caption: Workflow for functional characterization of insect olfactory receptors.

Signaling Pathway of an Insect Odorant Receptor

signaling_pathway cluster_receptor_complex Receptor Complex This compound This compound OR Odorant Receptor (ORx) This compound->OR Binding Ion_Channel Ion Channel (Cation influx) OR->Ion_Channel Conformational change Orco Orco (Co-receptor) Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Simplified signaling pathway of an insect odorant receptor.

Experimental Protocols

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) Recording

This method is widely used to functionally characterize insect odorant receptors in a controlled in vitro system.

1. Receptor Gene Cloning and cRNA Synthesis:

  • Total RNA is extracted from the antennae of the target insect species.

  • Complementary DNA (cDNA) is synthesized from the RNA template.

  • The gene sequence of the candidate odorant receptor (ORx) and the obligate co-receptor (Orco) are amplified using polymerase chain reaction (PCR).

  • The amplified genes are cloned into an expression vector.

  • Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA.

2. Heterologous Expression in Xenopus laevis Oocytes:

  • Oocytes are harvested from mature female Xenopus laevis frogs.

  • A mixture of the ORx and Orco cRNA is microinjected into the oocytes.

  • The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the receptor-ion channel complex on the oocyte membrane.

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential of the oocyte is clamped at a holding potential (typically -80 mV).

  • Solutions containing this compound or other test ligands at various concentrations are perfused over the oocyte.

  • The binding of the ligand to the receptor complex opens the ion channel, resulting in an inward current, which is recorded by the TEVC amplifier.

  • Dose-response curves are generated by plotting the current response against the ligand concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Single Sensillum Recording (SSR)

SSR is an in vivo electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) within their native environment on the insect's antenna.

1. Insect Preparation:

  • The insect is immobilized, and the antenna is stabilized to prevent movement.

  • A constant stream of humidified, charcoal-filtered air is directed over the antenna.

2. Electrode Placement:

  • A sharp recording electrode (tungsten or glass) is inserted at the base of a single olfactory sensillum using a micromanipulator.

  • A reference electrode is inserted into another part of the insect's body, often the eye.

3. Odorant Stimulation:

  • A filter paper impregnated with a known concentration of this compound or other test compounds is placed inside a Pasteur pipette.

  • A puff of air is delivered through the pipette into the constant air stream, carrying the odorant to the antenna.

4. Data Acquisition and Analysis:

  • The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is amplified and recorded.

  • The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate.

  • Dose-response relationships can be established by testing a range of odorant concentrations.

Conclusion

The available evidence strongly suggests that this compound exhibits significant cross-reactivity with a variety of insect pheromone and odorant receptors across different orders. While the mosquito Or4 receptor family has been a primary focus of research, the roles of this compound as a pheromone in beetles and a repellent in weevils indicate that its activity is not limited to this receptor type. Future research involving broad screening of deorphanized pheromone receptors from diverse insect taxa with this compound and other aliphatic ketones will be invaluable for a more comprehensive understanding of its cross-reactivity profile. This knowledge will be instrumental in the development of more targeted and effective semiochemical-based pest management strategies.

References

Efficacy of Sulcatone in Integrated Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone and a semiochemical that plays a significant role in the chemical ecology of various insect species. Its potential as a tool in Integrated Pest Management (IPM) programs is a subject of ongoing research. This guide provides a comparative analysis of this compound's efficacy against other pest management alternatives, supported by experimental data. It also details the methodologies of key experiments and visualizes relevant biological and experimental processes.

Performance of this compound in Pest Management

This compound has demonstrated notable efficacy as both a repellent and an insecticide against various pests. Its performance, when compared to other common management strategies, highlights its potential as a valuable component of IPM programs.

Comparison with Other Pest Control Agents

The following tables summarize the performance of this compound in comparison to other chemical and biological agents for specific pest species.

Table 1: Efficacy against Maize Weevil (Sitophilus zeamais)

Control AgentTypeEfficacy MetricValueSource(s)
This compound Semiochemical (Repellent)Repellency Index (RI) at 40 µM-92.1 ± 3.2%[1]
Propionic AcidOrganic Acid (Repellent)Repellency Index (RI) at 40 µM-61.2 ± 6.6%[1][2]
This compound Semiochemical (Fumigant)LC50 (24h exposure)12.3 µL/L air[1]
This compound Semiochemical (Fumigant)LC95 (24h exposure)17.2 µL/L air[1]
PhosphineFumigant InsecticideConcentration for ~100% mortality (8h at 21°C)300 ppm
PhosphineFumigant InsecticideConcentration for 100% mortality (6h at 30°C)200 ppm
Zingiber officinale powderBotanical InsecticideMortality at week 3 (10g/200g maize)5.66%
Xylopia aethiopica powderBotanical InsecticideMortality at week 3 (10g/200g maize)3.66%
Aluminum PhosphateChemical InsecticideMortality at week 1 (0.2g/200g maize)100%

Table 2: Efficacy in Ambrosia Beetle Management

Target SpeciesLure/RepellentTypeKey FindingSource(s)
Gnathotrichus materiariusLure containing SulcatolSemiochemical (Attractant)Less effective than ethanol for capturing invasive ambrosia beetles.
Various Ambrosia BeetlesEthanolSemiochemical (Attractant)Considered a universal lure for many ambrosia beetle species.
Xyleborus glabratusα-CopaeneSemiochemical (Attractant)Highly attractive; more effective than cubeb oil lures for detection.
Xyleborus glabratusVerbenoneSemiochemical (Repellent)Significantly reduces beetle landings on trees.
Euwallacea nr. fornicatusα-CopaeneSemiochemical (Attractant)Synergistic with quercivorol, significantly increasing trap captures.

Table 3: Interaction with Mosquito Olfactory System

Target SpeciesCompoundInteractionEffectSource(s)
Aedes aegyptiThis compound Agonist of Or4 ReceptorActivation of the odorant receptor, leading to attraction.
Aedes aegyptiDEETInhibitor of Or4 ReceptorBlocks the activation of the receptor by this compound, leading to repellency.
Aedes aegyptiDEET (24%)Repellent>90% repellency for 6 hours.
Aedes aegyptiCitronella OilRepellentRepellency drops from 97.9% to 57.7% in 2 hours.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Two-Choice Olfactometer Bioassay for Sitophilus zeamais Repellency

Objective: To assess the repellent effect of this compound on adult maize weevils.

Materials:

  • Y-tube olfactometer

  • Air pump

  • Flow meter

  • Charcoal filter

  • Humidifier

  • Filter paper discs

  • This compound solution of desired concentrations (e.g., 0.4, 4.0, and 40.0 µM)

  • Solvent control (e.g., hexane)

  • Adult Sitophilus zeamais (starved for a specified period)

Procedure:

  • A clean, purified, and humidified continuous airflow is passed through both arms of the Y-tube olfactometer at a constant rate.

  • A filter paper disc treated with a specific concentration of this compound solution is placed in one arm of the olfactometer (treatment arm).

  • A filter paper disc treated with the solvent alone is placed in the other arm (control arm).

  • A single adult weevil is introduced at the base of the Y-tube.

  • The weevil is given a set amount of time (e.g., 10 minutes) to choose between the two arms. A choice is recorded when the weevil moves a set distance into one of the arms.

  • The number of weevils choosing the treatment arm versus the control arm is recorded.

  • The olfactometer is cleaned thoroughly with a solvent and baked between trials to remove any residual odors. The positions of the treatment and control arms are alternated to avoid positional bias.

  • The Repellency Index (RI) is calculated using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

Fumigant Toxicity Bioassay for Sitophilus zeamais

Objective: To determine the lethal concentration (LC) of this compound vapor against adult maize weevils.

Materials:

  • Glass jars of a standard volume (e.g., 1 liter) with airtight lids

  • Filter paper strips

  • This compound solutions of varying concentrations

  • Adult Sitophilus zeamais

  • Controlled environment chamber (constant temperature and humidity)

Procedure:

  • A known number of adult weevils (e.g., 20) are placed in each glass jar.

  • A strip of filter paper is treated with a specific volume of a known concentration of this compound.

  • The treated filter paper is suspended inside the jar, ensuring it does not come into direct contact with the insects.

  • The jar is sealed immediately to create a fumigation chamber.

  • Control jars are prepared using filter paper treated only with the solvent.

  • The jars are placed in a controlled environment chamber for a set exposure period (e.g., 24 hours).

  • After the exposure period, the number of dead insects in each jar is counted. Mortality is assessed by probing the insects with a fine brush; insects that do not move are considered dead.

  • The mortality data is corrected for any control mortality using Abbott's formula.

  • The data is subjected to probit analysis to determine the LC50 and LC95 values.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams were created using the Graphviz DOT language.

Insect Olfactory Signaling Pathway

The detection of semiochemicals like this compound by insects involves a cascade of events at the peripheral olfactory neurons.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite This compound This compound Molecule OBP Odorant-Binding Protein (OBP) This compound->OBP Binds OBP_this compound OBP-Sulcatone Complex OBP->OBP_this compound OR_Orco Odorant Receptor (OR) + Orco Co-receptor Complex OBP_this compound->OR_Orco Activates Ion_Channel Ion Channel (Open) OR_Orco->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_comparison Comparison Pest_Rearing Pest Rearing (e.g., S. zeamais) Olfactometer Two-Choice Olfactometer Assay Pest_Rearing->Olfactometer Fumigation Fumigant Toxicity Assay Pest_Rearing->Fumigation Compound_Prep Compound Preparation (this compound dilutions) Compound_Prep->Olfactometer Compound_Prep->Fumigation Record_Choice Record Behavioral Choice Olfactometer->Record_Choice Count_Mortality Count Insect Mortality Fumigation->Count_Mortality Calculate_RI Calculate Repellency Index Record_Choice->Calculate_RI Probit_Analysis Probit Analysis (LC50, LC95) Count_Mortality->Probit_Analysis Compare_Alternatives Compare with Alternative Controls Calculate_RI->Compare_Alternatives Probit_Analysis->Compare_Alternatives

References

A Comparative Analysis of Sulcatone Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone found in a variety of plants and is a valuable compound in the flavor and fragrance industry. It also serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the most common methods for synthesizing this compound, offering an objective look at their performance based on experimental data.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including desired yield, stereoselectivity, cost, and environmental impact. The following table summarizes the quantitative data for some of the most prevalent methods.

Synthesis MethodStarting Material(s)Key Reagents/CatalystsYield (%)Enantiomeric Excess (ee%)Reaction TimeKey AdvantagesKey Disadvantages
Isoprene Method Isoprene, AcetoneAlkali lye, Phase-transfer catalyst~50% (can be up to 82.3% with optimization)[1]N/A (produces racemate)Multi-stepSimple, readily available starting materialsModerate yields, requires handling of gaseous isoprene
Biocatalytic Method GeraniolPenicillium digitatumVariablePotentially high24h - 72hHigh selectivity, environmentally friendlyLonger reaction times, can be difficult to scale up
Wittig Reaction Acetone, 4-methyl-3-pentenyl bromideTriphenylphosphine, n-BuLiTypically 60-80%N/A (produces racemate)Several hoursHigh yields, reliableUse of stoichiometric phosphine results in triphenylphosphine oxide waste
Grignard Reaction 4-methyl-3-pentenoyl chlorideMethylmagnesium bromideTypically 70-90%N/A (produces racemate)1-3 hoursHigh yields, fast reactionRequires anhydrous conditions, Grignard reagents are highly reactive
Organocuprate Addition 3-methyl-2-butenoyl chlorideLithium dimethylcuprateTypically >90%N/A (produces racemate)1-2 hoursVery high yields, highly selective for 1,4-additionRequires preparation of the organocuprate reagent, sensitive to air and moisture

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

1. Isoprene Method

This method involves the condensation of isoprene with acetone.

  • Step 1: Synthesis of Chloroisoamylene: Isoprene is reacted with hydrogen chloride in an addition reaction to produce chloroisoamylene.

  • Step 2: Condensation with Acetone: The resulting chloroisoamylene is then condensed with acetone in the presence of an alkali lye and a phase-transfer catalyst, such as cetyl trimethylammonium bromide, to yield this compound.[1] The reaction mixture is typically stirred at room temperature for several hours.

  • Workup: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

2. Biocatalytic Synthesis from Geraniol

This method utilizes whole-cell biotransformation.

  • Organism and Culture Conditions: Penicillium digitatum is grown in a suitable culture medium.

  • Biotransformation: Geraniol is added to the culture, and the fermentation is carried out for a specified period (e.g., 24-72 hours) under controlled temperature and agitation. The fungus metabolizes the geraniol into this compound.[2]

  • Extraction and Purification: After the fermentation period, the broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the this compound is purified using column chromatography.

3. Wittig Reaction

The Wittig reaction provides a reliable route to this compound.[3][4]

  • Ylide Preparation: A phosphonium ylide is prepared by reacting triphenylphosphine with a suitable alkyl halide (e.g., 1-bromo-3-methyl-2-butene) to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium in an anhydrous ether solvent such as THF.

  • Reaction with Ketone: The resulting ylide is then reacted with a ketone (e.g., acetone) at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography. The crude this compound is then purified by distillation.

4. Grignard Reaction

This method involves the reaction of a Grignard reagent with an acyl chloride.

  • Grignard Reagent Formation: A Grignard reagent, such as methylmagnesium bromide, is prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent.

  • Reaction with Acyl Chloride: The Grignard reagent is then added dropwise to a solution of an appropriate acyl chloride (e.g., 4-methyl-3-pentenoyl chloride) in an anhydrous ether solvent at low temperature. The reaction is typically rapid.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by distillation.

5. Organocuprate Addition

Organocuprate reagents, also known as Gilman reagents, are excellent for 1,4-addition reactions.

  • Organocuprate Preparation: A lithium dialkylcuprate, such as lithium dimethylcuprate, is prepared by reacting two equivalents of methyllithium with one equivalent of copper(I) iodide in an anhydrous ether solvent at low temperature.

  • Conjugate Addition: The prepared organocuprate reagent is then added to an α,β-unsaturated carbonyl compound, such as mesityl oxide, at low temperature. The reaction is typically very fast and highly selective for the 1,4-addition product.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The this compound is then purified by distillation.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways for this compound.

Wittig_Reaction 4-methyl-3-pentenyl_bromide 4-methyl-3-pentenyl bromide Phosphonium_salt Phosphonium salt 4-methyl-3-pentenyl_bromide->Phosphonium_salt + Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_salt + Phosphonium_ylide Phosphonium ylide Phosphonium_salt->Phosphonium_ylide Deprotonation nBuLi n-BuLi nBuLi->Phosphonium_ylide Oxaphosphetane Oxaphosphetane intermediate Phosphonium_ylide->Oxaphosphetane [2+2] cycloaddition Acetone Acetone Acetone->Oxaphosphetane + This compound This compound Oxaphosphetane->this compound Decomposition Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide Decomposition

Caption: The Wittig reaction pathway for this compound synthesis.

Grignard_Reaction Methyl_bromide Methyl bromide Methylmagnesium_bromide Methylmagnesium bromide Methyl_bromide->Methylmagnesium_bromide + Magnesium Magnesium Magnesium->Methylmagnesium_bromide Tetrahedral_intermediate Tetrahedral intermediate Methylmagnesium_bromide->Tetrahedral_intermediate Nucleophilic attack 4-methyl-3-pentenoyl_chloride 4-methyl-3-pentenoyl chloride 4-methyl-3-pentenoyl_chloride->Tetrahedral_intermediate + This compound This compound Tetrahedral_intermediate->this compound Elimination of MgBrCl

Caption: The Grignard reaction pathway for this compound synthesis.

Organocuprate_Addition Methyllithium Methyllithium (2 eq) Lithium_dimethylcuprate Lithium dimethylcuprate Methyllithium->Lithium_dimethylcuprate + Copper_I_iodide Copper(I) iodide Copper_I_iodide->Lithium_dimethylcuprate Enolate_intermediate Enolate intermediate Lithium_dimethylcuprate->Enolate_intermediate 1,4-Conjugate addition Mesityl_oxide Mesityl oxide Mesityl_oxide->Enolate_intermediate + This compound This compound Enolate_intermediate->this compound Protonation (Workup)

Caption: The organocuprate addition pathway for this compound synthesis.

Biocatalytic_Synthesis Geraniol Geraniol This compound This compound Geraniol->this compound Biotransformation Penicillium_digitatum Penicillium digitatum (Whole-cell catalyst) Penicillium_digitatum->this compound

Caption: The biocatalytic pathway for this compound synthesis.

References

A Comparative Guide to the Validation of Quantitative Analytical Methods for Sulcatone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of sulcatone in a complex matrix, exemplified by a fruit-based beverage. The information presented is intended for researchers, scientists, and drug development professionals involved in method development and validation.

Introduction to this compound Analysis

This compound (6-methyl-5-hepten-2-one) is a volatile organic compound with a characteristic fruity, citrus-like odor. Its presence and concentration are of interest in various fields, including food and beverage quality control, flavor and fragrance analysis, and environmental monitoring. Accurate and precise quantification of this compound in complex matrices such as fruit juices, dairy products, or biological fluids requires robust and validated analytical methods. The choice of analytical technique is critical and is often a balance between sensitivity, selectivity, and the physical-chemical properties of the analyte. Given that this compound is a volatile compound, GC-MS is a primary technique for its analysis.[1][2][3][4] HPLC can also be considered, though it may present different challenges and performance characteristics.[1]

Comparative Overview of Analytical Methods

This guide compares a validated GC-MS method with a plausible HPLC method for the quantitative determination of this compound. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Separation is achieved in the gas phase based on the compound's boiling point and affinity for the stationary phase, followed by highly specific detection using mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for a wide range of compounds, particularly those that are non-volatile or thermally labile. For a volatile compound like this compound, HPLC analysis may require derivatization to improve retention and detection, typically with a UV or mass spectrometric detector.

Quantitative Data Presentation

The following tables summarize the hypothetical performance data obtained during the validation of the GC-MS and HPLC methods for the quantification of this compound in a spiked fruit beverage matrix.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

Validation ParameterGC-MS MethodHPLC-UV Method
Linearity (R²) 0.99950.9989
Range (µg/mL) 0.1 - 25.01.0 - 50.0
Accuracy (% Recovery) 98.5% - 101.2%97.2% - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.8%< 3.5%
Limit of Detection (LOD) (µg/mL) 0.030.3
Limit of Quantification (LOQ) (µg/mL) 0.11.0
Specificity High (Mass Spec)Moderate (UV)
Robustness RobustModerately Robust

Experimental Protocols

GC-MS Method Protocol

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Pipette 5 mL of the fruit beverage sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial.

  • Spike with the appropriate concentration of this compound standard or quality control samples.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes with agitation.

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 20 minutes at 60°C.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Injection Port: Splitless mode, 250°C

  • SPME Desorption Time: 5 minutes

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then to 250°C at 25°C/min (hold for 5 min).

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 108, 68, 43).

3. Data Analysis

  • Quantification is based on the peak area of the target ion. A calibration curve is generated by plotting the peak area against the concentration of the this compound standards.

HPLC-UV Method Protocol

1. Sample Preparation (Derivatization and Liquid-Liquid Extraction)

  • Pipette 10 mL of the fruit beverage sample into a centrifuge tube.

  • Spike with the appropriate concentration of this compound standard or quality control samples.

  • Add 1 mL of a 0.1 M 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile (acidified with 1% sulfuric acid).

  • Incubate at 40°C for 30 minutes to form the hydrazone derivative.

  • Add 5 mL of hexane and vortex for 2 minutes for extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm (for the DNPH derivative)

3. Data Analysis

  • Quantification is based on the peak area at 360 nm. A calibration curve is constructed from the analysis of derivatized this compound standards.

Visualizations

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Fruit Beverage Sample Spike Spike with this compound Standard Sample->Spike HSSPME HS-SPME Extraction Spike->HSSPME GCMS GC-MS System HSSPME->GCMS DataAcq Data Acquisition (SIM) GCMS->DataAcq Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Specificity Specificity DataAcq->Specificity Robustness Robustness DataAcq->Robustness ValidatedMethod Validated Quantitative Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Specificity->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for the validation of a quantitative GC-MS method.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method GCMS_LOD Low LOD/LOQ (0.03 / 0.1 µg/mL) GCMS_Specificity High Specificity (Mass Analyzer) GCMS_LOD->GCMS_Specificity GCMS_SamplePrep Simple Sample Prep (HS-SPME) GCMS_Specificity->GCMS_SamplePrep GCMS_Volatility Ideal for Volatiles GCMS_SamplePrep->GCMS_Volatility HPLC_LOD Higher LOD/LOQ (0.3 / 1.0 µg/mL) HPLC_Specificity Moderate Specificity (UV Detection) HPLC_LOD->HPLC_Specificity HPLC_SamplePrep Complex Sample Prep (Derivatization) HPLC_Specificity->HPLC_SamplePrep HPLC_Volatility Less Ideal for Volatiles HPLC_SamplePrep->HPLC_Volatility This compound This compound in Complex Matrix This compound->GCMS_LOD This compound->HPLC_LOD

References

A Comparative Analysis of the Antifungal Spectrum of Sulcatone and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides insights into the antifungal properties of Sulcatone, a naturally derived volatile organic compound, in comparison to established commercial fungicides. This guide synthesizes experimental data on their antifungal spectrum, methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals in the field of mycology and plant pathology.

Quantitative Antifungal Activity

The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and selected commercial fungicides against key fungal pathogens. It is important to note that direct comparisons are nuanced due to variations in experimental methodologies (e.g., fumigant vs. broth microdilution assays) and the specific fungal strains tested.

CompoundFungal SpeciesMIC ValueMethod
This compound Fusarium verticillioides3.5 mM[1]Fumigant Assay
Aspergillus flavus3.9 mM[1]Fumigant Assay
Aspergillus parasiticus3.8 mM[1]Fumigant Assay
Azoxystrobin Aspergillus fumigatusMIC90: 32 µg/mL[2]Broth Microdilution
Fusarium sambucinum--
Propiconazole Aspergillus fumigatusMIC90: 8 µg/mL[2]Broth Microdilution
Fusarium oxysporum100% mycelial growth inhibitionPoisoned Food Technique
Captan Aspergillus fumigatusReduces radial growth at 50 µg/mL-

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data for commercial fungicides against the exact same strains as this compound under identical conditions is limited in the public domain.

Experimental Protocols

Understanding the methodologies used to determine antifungal activity is crucial for interpreting the data accurately.

This compound: Fumigant Antifungal Assay

The antifungal activity of this compound was determined using a fumigant assay. This method is particularly relevant for volatile compounds.

  • Fungal Inoculation : A suspension of fungal spores is prepared and a small volume is inoculated onto the center of a petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar).

  • Application of Volatile Compound : A sterile filter paper disc is placed on the inside of the petri dish lid. A specific volume of this compound (or other volatile compounds) is applied to the filter paper.

  • Sealing and Incubation : The petri dish is immediately sealed with parafilm to create a closed environment and incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 48 hours).

  • Growth Measurement : The diameter of the fungal colony is measured and compared to a control plate without the volatile compound to determine the percentage of growth inhibition.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits fungal growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Fungal Spore Suspension inoculation Inoculate Center of Petri Dish spore_suspension->inoculation petri_dish Petri Dish with Growth Medium petri_dish->inoculation application Apply this compound to Filter Paper on Lid inoculation->application sealing Seal Petri Dish application->sealing incubation Incubate at Controlled Temperature sealing->incubation measurement Measure Colony Diameter incubation->measurement comparison Compare to Control measurement->comparison mic_determination Determine MIC comparison->mic_determination

Caption: Experimental workflow for the fumigant antifungal assay.
Commercial Fungicides: Broth Microdilution Method

A common method for testing the susceptibility of fungi to non-volatile fungicides is the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungicide Dilutions : Serial dilutions of the fungicide are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of fungal spores is prepared.

  • Inoculation : Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation : The plate is incubated at a specific temperature for a defined period (e.g., 24-72 hours).

  • Reading Results : The growth in each well is assessed visually or by using a spectrophotometer.

  • MIC Determination : The MIC is the lowest concentration of the fungicide that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction) compared to the control well without the fungicide.

Mechanism of Action and Signaling Pathways

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action.

This compound

This compound is a volatile organic compound belonging to the ketone chemical class. As a ketone, it possesses a reactive carbonyl group. This functional group can potentially react with nucleophilic molecules within the fungal cell, such as amino acids and nucleic acids. This reactivity suggests that this compound may disrupt various metabolic pathways essential for fungal growth and survival. However, the specific signaling pathways affected by this compound have not yet been fully elucidated.

Commercial Fungicides: Azoles

A prominent class of commercial fungicides are the azoles, which include compounds like propiconazole. The primary mechanism of action for azole fungicides is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting the enzyme lanosterol 14α-demethylase, azoles disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Azole Azole Fungicide (e.g., Propiconazole) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azole->Lanosterol 14α-demethylase\n(CYP51) Inhibits

References

Safety Operating Guide

Proper Disposal of Sulcatone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers and Scientists

This document provides comprehensive guidance on the proper disposal procedures for sulcatone (6-Methyl-5-hepten-2-one), a flammable liquid and environmental hazard. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety Concerns and Hazard Identification

This compound is classified as a hazardous substance.[1] Key hazards include:

  • Flammability: It is a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use of spark-proof tools and explosion-proof equipment is required.[1]

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects. Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves.

  • Body Protection: Wear protective clothing.

Spill Management Protocol

In the event of a this compound spill, follow these steps to mitigate exposure and environmental contamination:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Do Not Use Water to Flush: Do not flush this compound into surface water or the sanitary sewer system.

This compound Disposal Procedure

The primary and recommended method for this compound disposal is through an approved waste disposal plant. It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste disposal.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed container.

    • Ensure the container is suitable for flammable liquids.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and "this compound." Include the date of accumulation.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 110-93-0
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Flash Point 50.6 °C (123.1 °F)
Boiling Point 73 °C at 18 mmHg
Melting Point -67 °C
Aquatic Toxicity (EC50) 191 mg/L for 72h (Desmodesmus subspicatus); 101 mg/L for 96h (Desmodesmus subspicatus)
Aquatic Toxicity (LC50) 83.3 - 88.2 mg/L for 96h (Fish)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sulcatone_Disposal_Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, silica gel) is_spill->absorb Yes is_pure Is it pure this compound or contaminated material? is_spill->is_pure No collect Collect in a sealed, labeled container using non-sparking tools absorb->collect storage Store in a designated hazardous waste area collect->storage is_pure->collect Contaminated pure_waste Collect in a designated, labeled waste container is_pure->pure_waste Pure pure_waste->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling Sulcatone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sulcatone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound (6-Methyl-5-hepten-2-one) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison. This information is critical for conducting risk assessments and implementing appropriate safety controls.

PropertyValueSource
Molecular Formula C₈H₁₄O[1][2][3][4][5]
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Powerful, fatty, green, citrus-like
Boiling Point 173.5 °C (344.3 °F; 446.6 K)
Melting Point -67 °C (-88.8 °F; 206.1 K)
Flash Point 50.6 °C to 57 °C (123.1 °F to 135 °F)
Density 0.855 g/cm³
Vapor Density 4.35 (Air = 1)
Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause serious eye irritation. It may also be harmful to aquatic life with long-lasting effects.

Hazard ClassificationGHS CodeSignal Word
Flammable LiquidH226Warning
Serious Eye IrritationH319Warning
Hazardous to the aquatic environment, long-term hazardH412-

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. While the specific type is not always detailed, nitrile gloves are a common recommendation for handling chemicals in a laboratory. It is crucial to check the manufacturer's glove compatibility chart for this compound. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

  • Laboratory Coat: A flame-resistant lab coat or coveralls must be worn to protect against skin contact and small splashes.

  • Impervious Clothing: For larger quantities or in situations with a higher risk of exposure, impervious clothing such as a chemical-resistant apron or suit should be utilized.

  • Closed-toe Shoes: Street shoes such as sandals or perforated shoes are not permitted. Substantial, closed-toe shoes, preferably made of a chemical-resistant material, must be worn.

Respiratory Protection
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a suitable respirator must be worn. A multi-purpose combination respirator cartridge is recommended. The specific type of respirator will depend on the concentration of this compound in use and a formal risk assessment should be conducted.

The following diagram outlines the logical relationship for selecting the appropriate level of PPE.

PPE_Selection_Workflow This compound PPE Selection Logic cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_specifics Specific Equipment Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task and Splash Potential Start->AssessTask RespiratoryProtection Respiratory Protection AssessVolume->RespiratoryProtection EyeProtection Eye/Face Protection AssessTask->EyeProtection SkinProtection Skin/Body Protection AssessTask->SkinProtection Goggles Chemical Splash Goggles EyeProtection->Goggles FaceShield Face Shield EyeProtection->FaceShield If splash risk is high Gloves Chemical-Resistant Gloves SkinProtection->Gloves LabCoat Lab Coat SkinProtection->LabCoat Respirator Appropriate Respirator RespiratoryProtection->Respirator If ventilation is inadequate FumeHood Chemical Fume Hood RespiratoryProtection->FumeHood Primary Control

Diagram of the PPE selection workflow for handling this compound.

Operational Plan for Handling this compound

A step-by-step procedural guide for the safe handling of this compound from receipt to disposal is detailed below.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a flammables cabinet.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge. Use only non-sparking tools.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

Spill Management
  • Small Spills: For small spills, absorb the liquid with an inert absorbent material such as sand, silica gel, or universal binder.

  • Large Spills: For large spills, evacuate the area and prevent further leakage if it is safe to do so.

  • Cleanup: Collect the absorbed material and contaminated surfaces into a suitable, closed container for disposal. Decontaminate the spill area with alcohol.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it into the environment. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

The following diagram illustrates the standard operating procedure for handling this compound.

Sulcatone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Start Start: Obtain this compound DonPPE Don Appropriate PPE Start->DonPPE PrepWorkstation Prepare Workstation in Fume Hood DonPPE->PrepWorkstation UseChemical Use this compound in Experiment PrepWorkstation->UseChemical Spill Spill Occurs UseChemical->Spill Yes NoSpill No Spill UseChemical->NoSpill No Decontaminate Decontaminate Work Area and Equipment Spill->Decontaminate NoSpill->Decontaminate DisposeWaste Dispose of Chemical Waste Decontaminate->DisposeWaste RemovePPE Remove and Dispose of Contaminated PPE DisposeWaste->RemovePPE End End RemovePPE->End

A step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.